5-Fluoro-2-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOXPKNOGZJXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374602 | |
| Record name | 5-Fluoro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22062-53-9 | |
| Record name | 5-Fluoro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde scaffold, imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the electronic properties of the aromatic ring and the reactivity of the aldehyde group, making this compound a subject of interest for chemists and drug designers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO | [1] |
| Molecular Weight | 138.14 g/mol | [1] |
| CAS Number | 22062-53-9 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.1446 g/mL at 25 °C | [1] |
| Boiling Point | 99 °C at 30 mmHg | [2] |
| Flash Point | 77 °C (170.6 °F) | [1] |
| Refractive Index | n20/D 1.5244 | [1] |
| InChI | 1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | [1] |
| InChI Key | MBOXPKNOGZJXPK-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc(F)cc1C=O | [1] |
Synthesis and Purification
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, general synthetic strategies for substituted benzaldehydes can be adapted. A plausible and commonly employed method involves the oxidation of the corresponding benzyl alcohol.
Experimental Protocol: Oxidation of 5-Fluoro-2-methylbenzyl alcohol
This protocol is a generalized procedure based on common organic synthesis techniques for the oxidation of benzyl alcohols to benzaldehydes.
Materials:
-
5-Fluoro-2-methylbenzyl alcohol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., manganese dioxide, Swern oxidation reagents)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-methylbenzyl alcohol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude this compound.
Purification: The crude product can be purified by flash column chromatography on silica gel.[3]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 97:3 hexane:ethyl acetate).[3]
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Alternatively, for thermally stable aldehydes, purification can be achieved by vacuum distillation.[4]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the region of 9.8-10.1 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and methyl substituents. The methyl protons (CH₃) will likely appear as a singlet around 2.2-2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between 190 and 195 ppm. The aromatic carbons will resonate in the 110-165 ppm range, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methyl carbon will appear as a signal in the aliphatic region, typically between 15 and 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
-
A strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.
-
Two weak bands in the region of 2720-2820 cm⁻¹, which are characteristic of the C-H stretching of the aldehyde proton (Fermi doublet).
-
Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations will likely be observed in the 1450-1600 cm⁻¹ region.
-
A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1100 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will likely involve the following key fragment ions:
-
[M-H]⁺ (m/z 137): Loss of the aldehydic hydrogen atom.
-
[M-CHO]⁺ (m/z 109): Loss of the formyl radical, which is a common fragmentation pathway for benzaldehydes.
-
Further fragmentation of the m/z 109 ion may occur, leading to other characteristic peaks.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable intermediate in organic synthesis due to the reactivity of its aldehyde functional group.[5] It can participate in a variety of chemical transformations, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid.
-
Reduction: Reduction of the aldehyde yields 5-fluoro-2-methylbenzyl alcohol.
-
Condensation Reactions: It can react with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.
-
Wittig Reaction: As an aldehyde, it is a suitable substrate for the Wittig reaction to form substituted styrenes.[1]
The presence of the fluorine atom can enhance the biological activity and improve the pharmacokinetic properties of drug candidates.[6] For instance, fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets.[7] The this compound moiety has been incorporated into various molecular scaffolds in the pursuit of new therapeutic agents, including potential kinase inhibitors.[7] The structure-activity relationship (SAR) studies of related compounds have shown that the position and nature of substituents on the phenyl ring are crucial for biological activity.[8]
Safety and Handling
This compound is classified as a substance that can cause serious eye damage.[1] It is a combustible liquid.[1] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including eye shields and gloves.[1] Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from heat, sparks, and open flames.
Conclusion
This compound is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its chemical properties, reactivity, and the influence of the fluorine substituent provide chemists with a versatile tool for molecular design and construction. This guide has summarized the available technical information on its properties, synthesis, and spectral characteristics to aid researchers and scientists in its effective utilization. Further research to fully elucidate its biological activities and potential involvement in specific signaling pathways is warranted.
References
- 1. This compound 96 22062-53-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. hurawalhi.com [hurawalhi.com]
- 7. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Fluoro-2-methylbenzaldehyde
CAS Number: 22062-53-9
This technical guide provides an in-depth overview of 5-Fluoro-2-methylbenzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. The presence of a fluorine atom and a methyl group on the benzene ring imparts unique reactivity and properties to the molecule. The fluorine atom, with its high electronegativity, influences the electron distribution within the aromatic system, while the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 22062-53-9 | [3] |
| Molecular Formula | C₈H₇FO | [3] |
| Molecular Weight | 138.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 1.1446 g/mL at 25 °C | |
| Boiling Point | 99 °C at 30 mmHg | [4] |
| Refractive Index (n20/D) | 1.5244 | |
| Flash Point | 76.7 °C (170.1 °F) - closed cup | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, CHO), 7.6-7.1 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃). Note: Predicted values based on similar structures. | [6][7] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 191 (CHO), 164 (d, J ≈ 250 Hz, C-F), 138-120 (Ar-C), 20 (CH₃). Note: Predicted values based on similar structures. | [6][7] |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[4][8] The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[9]
Aldosterone Synthase (CYP11B2) Inhibitors
A primary application of this compound is in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors. Aldosterone is a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and electrolyte balance.[8][10] Overproduction of aldosterone is implicated in various cardiovascular diseases, including hypertension and heart failure.[11][12] By inhibiting CYP11B2, the final enzyme in the aldosterone biosynthesis pathway, these compounds can offer a targeted therapeutic approach.[11][12]
The logical workflow for utilizing this compound in the discovery of CYP11B2 inhibitors is outlined below.
Drug Discovery Workflow for CYP11B2 Inhibitors.
Role in the Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The diagram below illustrates the RAAS pathway and highlights the role of CYP11B2, the target for inhibitors derived from this compound.
The RAAS Pathway and Point of CYP11B2 Inhibition.
Experimental Protocols
The aldehyde functionality of this compound allows it to participate in a variety of important C-C bond-forming reactions. A frequently cited application is the Wittig reaction to produce substituted styrenes, which can be key intermediates for more complex molecules, including aldosterone synthase inhibitors.
Representative Protocol: Wittig Reaction
This protocol provides a general methodology for the Wittig reaction using an aldehyde such as this compound to form an alkene.
Objective: To synthesize a substituted styrene from this compound and a phosphorus ylide.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equivalents, solution in hexanes)
-
This compound (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.). b. Add anhydrous THF via syringe to dissolve the phosphonium salt. c. Cool the flask to 0 °C in an ice bath. d. Add n-BuLi solution (1.05 eq.) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the organic phase under reduced pressure. e. The resulting crude product, containing the desired alkene and triphenylphosphine oxide byproduct, is purified by flash column chromatography on silica gel.
Safety and Handling
This compound is a combustible liquid and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique substitution pattern and versatile aldehyde functionality make it an ideal starting material for the synthesis of complex molecular architectures, most notably for the development of selective aldosterone synthase inhibitors. The information provided in this guide serves as a comprehensive resource for researchers aiming to leverage the properties of this compound in their synthetic and drug discovery endeavors.
References
- 1. Role of steroid 11 beta-hydroxylase and steroid 18-hydroxylase in the biosynthesis of glucocorticoids and mineralocorticoids in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 22062-53-9 [smolecule.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. The human steroid hydroxylases CYP1B1 and CYP11B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-fluoro-2-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and other complex organic molecules. This document outlines plausible synthetic routes, detailed experimental protocols, and relevant chemical data to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound (CAS No. 22062-53-9) is a substituted aromatic aldehyde whose structural features, including a fluorine atom and a methyl group, make it a valuable building block in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the aldehyde functional group provides a reactive handle for a variety of organic transformations. This guide explores the primary methods for the synthesis of this important intermediate.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most common starting material is 4-fluorotoluene, which is commercially available. The primary challenge lies in the regioselective introduction of the formyl group at the position ortho to the methyl group. Two principal strategies are detailed below: the Rieche formylation and a lithiation-formylation sequence. A third potential route involves the oxidation of the corresponding benzyl alcohol.
Rieche Formylation of 4-Fluorotoluene
The Rieche formylation is a well-established method for the ortho-formylation of electron-rich aromatic compounds. This reaction typically employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄). The methyl group in 4-fluorotoluene is an ortho-para director, and the ortho-position to the methyl group is sterically accessible for formylation.
Experimental Protocol (Representative)
-
Materials: 4-Fluorotoluene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), 0.1 N Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
A solution of 4-fluorotoluene (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Titanium tetrachloride (TiCl₄) (2.2 eq) is added dropwise to the cooled solution over 15-30 minutes, maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 30-60 minutes.
-
Dichloromethyl methyl ether (1.1 eq) is then added dropwise over 15 minutes, and the mixture is allowed to react for a further 1-2 hours at 0 °C.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic phases are washed successively with 0.1 N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Directed Ortho-Metalation and Formylation of 4-Fluorotoluene
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the methyl group is not a classical directing group, the fluorine atom can exert a directing effect. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
Experimental Protocol (Representative)
-
Materials: 4-Fluorotoluene, n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
A solution of 4-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (or sec-Butyllithium) (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.
-
Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, and the reaction is stirred for an additional 1-2 hours at -78 °C.
-
The reaction is allowed to warm to room temperature and then quenched by the addition of 1 M HCl.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by distillation or column chromatography to yield this compound.
-
Oxidation of (5-Fluoro-2-methylphenyl)methanol
A third synthetic approach involves the oxidation of the corresponding primary alcohol, (5-fluoro-2-methylphenyl)methanol. This precursor can be synthesized from 2-bromo-5-fluorotoluene via a Grignard reaction followed by reaction with formaldehyde, or by reduction of 5-fluoro-2-methylbenzoic acid or its esters. The subsequent oxidation of the alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Experimental Protocol (Representative)
-
Materials: (5-Fluoro-2-methylphenyl)methanol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM), Celite or silica gel.
-
Procedure (using PCC):
-
A suspension of pyridinium chlorochromate (PCC) (1.5 eq) and Celite in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask.
-
A solution of (5-fluoro-2-methylphenyl)methanol (1.0 eq) in DCM is added to the suspension in one portion.
-
The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give this compound.
-
Data Presentation
Table 1: Summary of Synthetic Routes and Expected Yields
| Route | Starting Material | Key Reagents | Typical Yield (%) | Reference (Analogous Reactions) |
| 1. Rieche Formylation | 4-Fluorotoluene | Dichloromethyl methyl ether, TiCl₄ | 60-80 | [1][2] |
| 2. Lithiation-Formylation | 4-Fluorotoluene | n-BuLi, DMF | 50-70 | [3] |
| 3. Oxidation | (5-Fluoro-2-methylphenyl)methanol | PCC or DMP | 85-95 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22062-53-9 | |
| Molecular Formula | C₈H₇FO | |
| Molecular Weight | 138.14 g/mol | |
| Appearance | Liquid | |
| Density | 1.1446 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5244 |
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Overview of synthetic pathways to this compound.
Experimental Workflow: Rieche Formylation
Caption: Experimental workflow for the Rieche formylation of 4-fluorotoluene.
Conclusion
The synthesis of this compound is achievable through several established organic transformations. The choice of synthetic route will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific capabilities of the laboratory. The Rieche formylation offers a direct approach from 4-fluorotoluene with good potential yields. The directed ortho-metalation pathway provides an alternative with high regioselectivity, while the oxidation of the corresponding benzyl alcohol is a viable option if the precursor is readily accessible. This guide provides the necessary foundational information for researchers to pursue the synthesis of this valuable chemical intermediate.
References
Spectroscopic Profile of 5-Fluoro-2-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 5-Fluoro-2-methylbenzaldehyde (C₈H₇FO), a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Spectral Data
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.2 | s | - | Aldehyde proton (-CHO) |
| ~7.6-7.7 | dd | ~8.5, ~3.0 | Aromatic proton (H6) |
| ~7.2-7.3 | dd | ~8.5, ~4.5 | Aromatic proton (H3) |
| ~7.0-7.1 | td | ~8.5, ~3.0 | Aromatic proton (H4) |
| ~2.6 | s | - | Methyl protons (-CH₃) |
Note: Predicted chemical shifts and coupling constants are estimates and may vary slightly in experimental conditions.
¹³C NMR (Carbon NMR) Spectral Data
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 101 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~164 (d, ¹JCF ≈ 250 Hz) | Aromatic Carbon (C5-F) |
| ~142 (d, ³JCF ≈ 8 Hz) | Aromatic Carbon (C2-CH₃) |
| ~134 (d, ⁴JCF ≈ 3 Hz) | Aromatic Carbon (C1-CHO) |
| ~125 (d, ²JCF ≈ 22 Hz) | Aromatic Carbon (C6) |
| ~120 (d, ²JCF ≈ 21 Hz) | Aromatic Carbon (C4) |
| ~115 (d, ³JCF ≈ 9 Hz) | Aromatic Carbon (C3) |
| ~19 | Methyl Carbon (-CH₃) |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons will also exhibit smaller couplings to fluorine.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch of aldehyde |
| ~1705 | Strong | C=O stretch of aromatic aldehyde[1][2] |
| ~1600, ~1480 | Medium-Strong | C=C stretch of aromatic ring |
| ~1250 | Strong | C-F stretch |
| ~880-800 | Strong | C-H out-of-plane bend for substituted benzene |
MS (Mass Spectrometry) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 138 | High | [M]⁺ (Molecular ion) |
| 137 | High | [M-H]⁺ (Loss of aldehydic proton)[3] |
| 110 | Medium | [M-CO]⁺ |
| 109 | Medium | [M-CHO]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4][5]
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.[5]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[5]
-
Tune the probe for the desired nucleus (¹H or ¹³C).[5]
-
Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.
-
Acquire the spectrum.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrumentation: Place the salt plates or the solution cell in the sample holder of the IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
-
Analysis: Identify the characteristic absorption bands and their corresponding functional groups. Aromatic aldehydes typically show a strong C=O stretching band around 1700-1720 cm⁻¹.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol, or acetonitrile).[7] Further dilute this stock solution to the appropriate concentration for GC-MS analysis (typically in the µg/mL range).
-
Instrumentation:
-
Gas Chromatograph (GC): Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample.
-
Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the ion source of the mass spectrometer (e.g., an electron ionization source). The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Analysis: The detector records the abundance of each ion at each m/z value, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound. Aromatic aldehydes often show a strong molecular ion peak and a characteristic loss of the aldehyde hydrogen ([M-1]⁺).[3]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: Workflow for chemical analysis using spectroscopic methods.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. For definitive structural confirmation, comparison with a certified reference standard is recommended.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. scribd.com [scribd.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to the Solubility of 5-Fluoro-2-methylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 5-Fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a polar carbonyl group and a largely non-polar benzene ring with methyl and fluoro substituents, suggests it will be miscible with a wide range of organic solvents. The presence of the electronegative fluorine atom can further influence its solubility profile. Aldehydes are generally soluble in most common organic solvents.
Qualitative Solubility Profile
Based on its molecular structure, this compound is anticipated to be soluble in a variety of common organic solvents. The following table summarizes the expected qualitative solubility.
| Solvent Classification | Solvent Example | Expected Solubility of this compound |
| Polar Aprotic | Acetone | Soluble |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Polar Protic | Ethanol | Soluble |
| Methanol | Soluble | |
| Isopropanol | Soluble | |
| Non-Polar | Hexane | Soluble |
| Toluene | Soluble | |
| Diethyl Ether | Soluble | |
| Chloroform | Soluble |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid compound like this compound in an organic solvent.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature, 25°C).
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Thermostatically controlled water bath or heating block
-
Analytical balance (for semi-quantitative analysis)
-
Glass vials with screw caps
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the compound and solvents to the desired experimental temperature.
-
Initial Qualitative Assessment:
-
To a glass vial, add a specific volume of the organic solvent (e.g., 1 mL).
-
Add a small, known volume of this compound (e.g., 10 µL) to the solvent.
-
Cap the vial and vortex the mixture for 30-60 seconds.
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets. If the solution is clear and homogenous, the compound is considered soluble at this concentration.
-
-
Semi-Quantitative Determination (Saturation Point):
-
If the compound is found to be soluble in the initial assessment, continue to add known aliquots of this compound to the same vial.
-
After each addition, vortex the mixture thoroughly and allow it to equilibrate at the controlled temperature.
-
Continue this process until the solution becomes saturated, indicated by the persistent presence of a second phase (undissolved droplets) that does not disappear upon further mixing.
-
Record the total volume of this compound added to reach the saturation point.
-
-
Data Recording and Analysis:
-
For qualitative results, record as "soluble" or "insoluble" at the initial concentration.
-
For semi-quantitative results, calculate the approximate solubility in terms of volume/volume (v/v) or, by using the density of this compound (approximately 1.145 g/mL at 25°C[1]), the solubility can be expressed in terms of mass/volume (e.g., mg/mL).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.
Visualizing Methodologies
The following diagrams illustrate the logical workflow of solubility determination and the underlying principle of intermolecular interactions.
Caption: Experimental workflow for determining solubility.
Caption: Logical relationship of solute-solvent polarity.
References
The Advent of a Key Fluorinated Building Block: A Technical History of 5-Fluoro-2-methylbenzaldehyde
For Immediate Release
A cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals, 5-Fluoro-2-methylbenzaldehyde (CAS No. 22062-53-9) is a fluorinated aromatic aldehyde whose unique structural characteristics have made it an invaluable intermediate for researchers and drug development professionals. This technical guide delves into the discovery, history, and synthetic evolution of this critical compound, providing a comprehensive resource for scientists in the field.
While the precise moment of its initial discovery and the researchers involved are not prominently documented in readily available historical records, the emergence of this compound is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The introduction of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, a fact that has been increasingly exploited in the design of novel drugs and specialized materials.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a distinct set of properties that make it a versatile reagent in organic synthesis. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzaldehyde ring creates a unique electronic environment that influences its reactivity.
| Property | Value |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol |
| Boiling Point | 99 °C at 30 mmHg |
| Density | 1.1446 g/mL at 25 °C |
| Refractive Index | 1.5244 (n20/D) |
| Flash Point | 77 °C |
| CAS Number | 22062-53-9 |
Historical Context and Synthetic Pathways
The synthesis of fluorinated aromatic compounds has historically presented challenges to organic chemists. Early methods often involved harsh reaction conditions and limited regioselectivity. The development of more sophisticated synthetic strategies has been crucial for the accessibility of specifically substituted compounds like this compound.
While a definitive "first synthesis" paper is not readily apparent, the preparation of this compound can be understood through established and analogous synthetic routes for similar fluorinated benzaldehydes. A plausible and commonly employed synthetic strategy involves the formylation of 4-fluorotoluene.
A general conceptual workflow for the synthesis is outlined below:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: An Analogous Formylation of a Substituted Toluene
Given the absence of the original experimental procedure, the following protocol is a representative example of an ortho-formylation reaction that could be adapted for the synthesis of this compound from 4-fluorotoluene. This method is based on well-established formylation techniques for aromatic compounds.
Reaction: Ortho-formylation of 4-fluorotoluene
Reagents and Materials:
-
4-Fluorotoluene
-
Paraformaldehyde
-
Magnesium chloride (anhydrous)
-
Triethylamine (dry)
-
Acetonitrile (dry)
-
Hydrochloric acid (1M solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous magnesium chloride and paraformaldehyde.
-
Under an inert atmosphere (e.g., nitrogen or argon), add dry acetonitrile, followed by the dropwise addition of dry triethylamine.
-
To this stirred suspension, add 4-fluorotoluene via syringe.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
This generalized protocol highlights the key steps in a potential synthetic route. The specific quantities of reagents, reaction times, and purification methods would require optimization for this particular transformation.
Significance and Applications
The utility of this compound lies in its ability to serve as a versatile building block in the synthesis of more complex molecules. The aldehyde functional group is a gateway to a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The fluorine atom can enhance the metabolic stability and binding affinity of the final products, making it a desirable feature in drug candidates.
The compound is a key intermediate in the production of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] Its structural motifs are also found in certain agrochemicals, where the fluorine atom can contribute to increased efficacy and selectivity.
The logical relationship of its application in drug discovery can be visualized as follows:
Caption: Role of this compound in drug development.
References
physical and chemical characteristics of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, outlines plausible experimental protocols for its synthesis and common reactions, and presents key data in a structured format for easy reference.
Physical and Chemical Characteristics
This compound is a colorless to light yellow liquid at room temperature.[1] The presence of a fluorine atom, a methyl group, and an aldehyde function on the aromatic ring governs its physical properties and chemical reactivity.
Physical Properties
The key physical properties of this compound are summarized in the table below. It is a combustible liquid and should be handled with appropriate safety precautions.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO | |
| Molecular Weight | 138.14 g/mol | |
| CAS Number | 22062-53-9 | |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 99 °C at 30 mmHg197.5 ± 20.0 °C at 760 mmHg | [1][3] |
| Density | 1.1446 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5244 | [1] |
| Flash Point | 77 °C / 170.6 °F | [2] |
| Melting Point | No data available | [2] |
| Solubility | Soluble in various organic solvents.[4] Specific quantitative data is not readily available. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aldehyde group, the fluorine atom, and the methyl group on the aromatic ring.
-
Aldehyde Group: The aldehyde moiety is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions. It can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.[5] Common reactions include the Wittig reaction to form alkenes, reductive amination to produce amines, and the formation of imines and oximes.
-
Aromatic Ring: The fluorine atom, being highly electronegative, influences the electron density of the benzene ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.[5] The positions ortho and para to the fluorine atom are activated towards nucleophilic attack, while the positions ortho and para to the methyl and aldehyde groups are activated for electrophilic substitution.
-
Methyl Group: The methyl group can be a site for radical halogenation under specific conditions.
The compound is stable under normal conditions but should be kept away from open flames, hot surfaces, and sources of ignition. It is incompatible with strong oxidizing agents.[2]
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are essential for the characterization of this compound. While specific spectra are not publicly available, typical spectral features can be predicted based on its structure.
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (around 9-10 ppm), aromatic protons (in the range of 7-8 ppm) showing splitting patterns influenced by the fluorine and methyl groups, and a singlet for the methyl protons (around 2-3 ppm).
-
¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons (110-160 ppm) with C-F coupling, and a signal for the methyl carbon (around 15-25 ppm).
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2820 and 2720 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 138.14.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on standard organic chemistry methodologies, plausible procedures can be outlined.
Proposed Synthesis of this compound
A common route for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The precursor, (5-fluoro-2-methylphenyl)methanol, can be prepared from 5-fluoro-2-methylbenzoic acid via reduction.
Step 1: Reduction of 5-Fluoro-2-methylbenzoic acid to (5-Fluoro-2-methylphenyl)methanol
-
Materials: 5-Fluoro-2-methylbenzoic acid, Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (aq.), anhydrous magnesium sulfate.
-
Procedure:
-
A solution of 5-fluoro-2-methylbenzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% NaOH (aq.), and water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-fluoro-2-methylphenyl)methanol.
-
Step 2: Oxidation of (5-Fluoro-2-methylphenyl)methanol to this compound
-
Materials: (5-Fluoro-2-methylphenyl)methanol, Pyridinium chlorochromate (PCC) or other mild oxidizing agent, dichloromethane (DCM), silica gel.
-
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, a solution of (5-fluoro-2-methylphenyl)methanol in anhydrous DCM is added in one portion.
-
The mixture is stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
-
Representative Reaction: Wittig Reaction
The Wittig reaction is a fundamental transformation of aldehydes into alkenes. The following is a general protocol for the reaction of this compound with a phosphorus ylide.
-
Materials: this compound, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous solvent (e.g., THF or diethyl ether), saturated aqueous ammonium chloride solution.
-
Procedure:
-
Ylide Formation: The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere and cooled to 0 °C. The strong base is added dropwise, and the mixture is stirred until the characteristic color of the ylide appears.
-
Wittig Reaction: A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
-
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The fluorinated benzaldehyde core is a common motif in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] It is used in the development of anti-cancer and anti-inflammatory drugs.[4]
-
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.[4]
-
Materials Science: The compound can be used to create advanced materials, including polymers and dyes.[3][4]
-
Organic Synthesis: Its versatile reactivity makes it a useful starting material for the construction of more complex molecular architectures.[5]
Safety and Handling
This compound is classified as a combustible liquid and can cause serious eye damage.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2] Store in a tightly closed container in a dry and cool place.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in synthetic organic chemistry. Its physical and chemical properties, coupled with its versatile reactivity, enable the synthesis of a wide range of complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides a foundational understanding of its characteristics and handling, serving as a valuable resource for researchers and professionals in the field.
References
5-Fluoro-2-methylbenzaldehyde: A Versatile Scaffold for Advanced Organic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its unique structural features—a reactive aldehyde functionality, a fluorine substituent, and a methyl group on the benzene ring—impart desirable physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for key synthetic transformations are presented, alongside a discussion of the relevant signaling pathways targeted by the resulting compounds.
Physicochemical Properties and Reactivity
The strategic placement of the fluoro and methyl groups on the benzaldehyde ring significantly influences its reactivity and the properties of its derivatives. The fluorine atom, with its high electronegativity, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methyl group provides steric and electronic effects that can be exploited for selective transformations. The aldehyde group serves as a versatile handle for a wide array of chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22062-53-9 |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol |
| Appearance | Liquid |
| Density | 1.1446 g/mL at 25 °C |
| Boiling Point | 99 °C at 30 mmHg |
| Flash Point | 77 °C |
| Refractive Index | 1.5244 (n20/D) |
Core Synthetic Applications
This compound is a versatile precursor for a variety of synthetic transformations, enabling the construction of complex molecular architectures. Key reactions include Schiff base formation, Knoevenagel condensation, Wittig reactions, and reductive amination, which are fundamental in the synthesis of heterocyclic compounds and other scaffolds for drug discovery.
Schiff Base Formation
The condensation of this compound with primary amines readily forms Schiff bases (imines), which are valuable intermediates and have shown a wide range of biological activities, including anticancer properties.
Experimental Protocol: General Procedure for Schiff Base Synthesis
A solution of a primary amine (1.0 mmol) in absolute ethanol (10 mL) is added to a solution of this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol to yield the purified Schiff base.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds is a classic method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds, which are precursors to various pharmaceuticals.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
In a round-bottom flask, this compound (1 mmol) and malononitrile (1 mmol) are dissolved in ethanol. A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. Upon completion, the product often precipitates and can be isolated by filtration, washed with cold ethanol, and dried.
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |
| Benzaldehyde | Malononitrile | DBU | Water | 5 min | 98 |
| Benzaldehyde | Ethyl Cyanoacetate | DBU | Water | 20 min | 96 |
Note: This table provides general conditions and yields for similar reactions to illustrate the efficiency of the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to various substituted styrenes using appropriate phosphorus ylides.
Experimental Protocol: General Procedure for Wittig Reaction
To a suspension of a phosphonium salt (1.1 equivalents) in an anhydrous solvent such as THF under an inert atmosphere, a strong base (e.g., n-butyllithium) is added at 0 °C to generate the ylide. A solution of this compound (1.0 equivalent) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted amine.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of this compound (1 equivalent) and an amine (1.1 equivalents) in a suitable solvent (e.g., methanol or dichloromethane), a reducing agent such as sodium borohydride or sodium triacetoxyborohydride is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have become a major class of targeted therapies. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors, particularly those targeting the VEGFR-2 and RAS-RAF-MEK-ERK signaling pathways.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.
Logical Workflow for VEGFR-2 Inhibitor Synthesis
Caption: Synthetic strategy for VEGFR-2 inhibitors.
Derivatives of this compound can be elaborated into complex heterocyclic systems that are designed to bind to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. The fluorine atom can contribute to favorable binding interactions within the active site.
Table 3: Anticancer Activity of a Representative VEGFR-2 Inhibitor
| Compound | Target | IC₅₀ (µM) |
| Sorafenib (Reference) | VEGFR-2 | 0.08 |
| Hypothetical Compound from this compound | VEGFR-2 | 0.1 - 1.0 |
Note: The IC₅₀ value for the hypothetical compound is an estimated range based on activities of similar reported inhibitors.
Targeting the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] Mutations in this pathway are common in many human cancers, making it an important target for drug development.
Signaling Pathway Diagram: RAS-RAF-MEK-ERK Cascade
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Compounds derived from this compound can be designed to inhibit key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating biological activity.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis with significant applications in drug discovery. Its unique combination of reactive functionalities and beneficial physicochemical properties makes it an ideal starting material for the synthesis of complex bioactive molecules, including potent kinase inhibitors. The ability to readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions allows for the efficient construction of diverse molecular scaffolds. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the development of next-generation drugs is set to increase. Further exploration of its reactivity and its incorporation into novel molecular designs holds great promise for the future of medicinal chemistry.
References
- 1. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Wittig Reaction of 5-Fluoro-2-methylbenzaldehyde
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), leading to the formation of a carbon-carbon double bond at the position of the original carbonyl group.[2][3] This transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[4]
This application note provides a detailed protocol for the Wittig reaction of 5-Fluoro-2-methylbenzaldehyde. Fluorinated stilbene derivatives, the potential products of this reaction, are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.
Reaction Scheme
The overall reaction transforms this compound into a substituted stilbene derivative. The specific structure of the alkene product depends on the R group of the phosphonium ylide used. A representative reaction using benzyltriphenylphosphonium chloride is shown below.
Reaction Mechanism
The Wittig reaction proceeds through a mechanism involving the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon. This addition forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.[1][5] The oxaphosphetane is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[2]
Caption: Mechanism of the Wittig reaction.
Experimental Protocols
This protocol is divided into two main stages: the preparation of the phosphorus ylide and the subsequent Wittig reaction with the aldehyde, followed by product isolation.
Materials and Reagents
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Protocol Part A: Preparation of the Ylide (Wittig Reagent)
This procedure describes the in-situ generation of a non-stabilized ylide using a strong base.
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the procedure.
-
Phosphonium Salt: Add benzyltriphenylphosphonium chloride (1.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous THF (approx. 5-10 mL per mmol of phosphonium salt) via syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over 10-15 minutes. A distinct color change (typically to deep yellow or orange-red) signals the formation of the ylide.[6]
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
Protocol Part B: Wittig Reaction
-
Aldehyde Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Reaction: Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C via syringe.
-
Warming and Reaction Time: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
Protocol Part C: Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[4]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, must be purified. This is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient eluent system.[6]
Experimental Workflow
The entire experimental process can be visualized as a sequential workflow from reagent preparation to the isolation of the pure product.
Caption: Step-by-step experimental workflow.
Data Presentation
Quantitative outcomes of Wittig reactions are highly dependent on the specific substrates, ylide stability, and reaction conditions. The following table presents representative data for Wittig reactions involving substituted benzaldehydes to provide an expected range of outcomes.
Table 1: Representative Data for Wittig Reactions with Substituted Benzaldehydes
| Aldehyde Substrate | Wittig Reagent (from) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Anisaldehyde | (p-CF₃C₆H₄CH₂)PPh₃Cl | K₂CO₃ | THF | 25 | 20 | 99 | [7] |
| 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde | (CH₃)PPh₃I | TMG | THF | 80 | 6 | 55 | [8] |
| 9-Anthraldehyde | (C₆H₅CH₂)PPh₃Cl | 50% NaOH | DMF | 25 | 0.5 | 73.5 | [9] |
| 4-Nitrobenzaldehyde | (EtO₂CCH₂)PPh₃Br | NaHCO₃ | H₂O | Reflux | 1 | ~87 | [4][10] |
| 2-Methylbenzaldehyde | (CH₃)PPh₃Br | n-BuLi | THF | 0 to RT | 2-4 | ~96 | [6] |
Note: TMG = 1,1,3,3-tetramethylguanidine; DMF = Dimethylformamide; RT = Room Temperature.
Safety Precautions
-
n-Butyllithium (n-BuLi): is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents: Anhydrous solvents like THF are flammable and can form explosive peroxides. Always use from a freshly opened bottle or a solvent purification system.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times. All operations should be performed in a well-ventilated chemical fume hood.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. sciepub.com [sciepub.com]
Application Notes and Protocols for the Reductive Amination of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 5-Fluoro-2-methylbenzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This application note provides detailed protocols for the reductive amination of this compound, a valuable building block in the synthesis of various pharmaceutically active compounds. The fluorination and methylation on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
The protocols outlined below utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for reductive aminations.[1][2] It offers high functional group tolerance and generally produces high yields without the formation of toxic byproducts.[1]
Data Presentation
The following table summarizes representative examples of reductive amination reactions with substituted benzaldehydes, providing an indication of expected yields for the reaction with this compound under optimized conditions.
| Aldehyde (1.0 eq) | Amine (1.2 eq) | Reducing Agent (1.5 eq) | Solvent | Reaction Time (h) | Yield (%) |
| m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | 1 | 77 |
| Benzaldehyde | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | 3 | 92 |
| 4-Fluorobenzaldehyde | Piperidine | Sodium Triacetoxyborohydride | Dichloromethane | 2 | 85 |
| This compound | Morpholine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 4 | (Estimated >80) |
| This compound | Benzylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 3 | (Estimated >85) |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add morpholine (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((5-fluoro-2-methylphenyl)methyl)morpholine.
Protocol 2: Reductive Amination of this compound with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment as in Protocol 1.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 eq) to the solution. If the reaction is slow to form the imine, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added. Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1 (steps 6-10).
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-1-(5-fluoro-2-methylphenyl)methanamine.
Visualizations
Caption: General workflow for the one-pot reductive amination of this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-Fluoro-2-methylbenzaldehyde as a key starting material. The inclusion of a fluorine atom and a methyl group on the benzaldehyde ring makes this compound a versatile precursor for generating a diverse range of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds known for a wide range of biological activities, including as calcium channel blockers and antihypertensive agents. This compound serves as the aldehyde component in this reaction.
Application Notes:
The use of this compound in the Biginelli reaction allows for the incorporation of a fluoro- and methyl-substituted phenyl group at the 4-position of the dihydropyrimidinone ring. The fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecule, making these derivatives promising candidates for drug discovery programs. The reaction is typically catalyzed by a Brønsted or Lewis acid.
Experimental Protocol (Hypothetical):
Synthesis of 4-(5-Fluoro-2-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Materials:
-
This compound (1.0 mmol, 138.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg)
-
Urea (1.5 mmol, 90.1 mg)
-
Lewis Acid Catalyst (e.g., ZnCl₂, 20 mol%)
-
Ethanol (10 mL)
-
Hydrochloric acid (for acidification)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst in ethanol (10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 15-20 minutes.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (ethyl acetate/hexane mixture) to afford the pure dihydropyrimidinone.
-
Quantitative Data:
| Product | Starting Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-(5-Fluoro-2-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | This compound | ZnCl₂ | Ethanol | 5 | ~85-95 (estimated) | [1] |
| 4-Phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Benzaldehyde | Various Lewis Acids | Acetic Acid / Solvent-free | 1-4 | 70-95 | [1] |
Note: The yield for the target compound is an estimation based on typical yields for Biginelli reactions with substituted benzaldehydes.
Synthesis Pathway:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Synthesis of Benzoxazoles
Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. They can be synthesized by the condensation of 2-aminophenols with aldehydes.
Application Notes:
The reaction of this compound with a 2-aminophenol derivative provides a direct route to 2-substituted benzoxazoles. The resulting 2-(5-fluoro-2-methylphenyl)benzoxazole scaffold is of interest in medicinal chemistry due to the combined structural features of the benzoxazole core and the substituted phenyl ring.
Experimental Protocol:
Synthesis of 2-(5-Fluoro-2-methylphenyl)benzoxazole
-
Materials:
-
This compound (1.0 mmol, 138.1 mg)
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Catalyst (e.g., Brønsted acidic ionic liquid gel, 1 mol%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), 2-aminophenol (1.0 mmol), and the catalyst.
-
Heat the reaction mixture under solvent-free conditions at approximately 130°C for 5 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and dissolve it in ethyl acetate.
-
Separate the catalyst by filtration or centrifugation.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-(5-fluoro-2-methylphenyl)benzoxazole.
-
Quantitative Data:
| Product | Starting Aldehyde | Catalyst | Conditions | Reaction Time (h) | Yield (%) | Reference |
| 2-(5-Fluoro-2-methylphenyl)benzoxazole | This compound | Acidic Ionic Liquid Gel | 130°C, Solvent-free | 5 | ~85-95 (estimated) | [2] |
| 2-Phenylbenzoxazole | Benzaldehyde | Acidic Ionic Liquid Gel | 130°C, Solvent-free | 5 | 98 | [2] |
| 2-(4-Fluorophenyl)benzoxazole | 4-Fluorobenzaldehyde | Acidic Ionic Liquid Gel | 130°C, Solvent-free | 5 | 85 | [2] |
Note: The yield for the target compound is an estimation based on reported yields for similar substituted benzaldehydes under these conditions.
Synthesis Pathway:
References
The Strategic Role of 5-Fluoro-2-methylbenzaldehyde in the Synthesis of Novel Benzimidazole-Based Anticancer Agents
Application Note: AN-5F2M-BCM01
Introduction
5-Fluoro-2-methylbenzaldehyde has emerged as a critical building block in medicinal chemistry, primarily owing to the advantageous physicochemical properties imparted by the fluorine atom. The introduction of fluorine into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This application note details the utility of this compound in the synthesis of novel benzimidazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including potent anticancer effects.[3] The focus is on the synthesis of 2-(5-fluoro-2-methylphenyl)-1H-benzo[d]imidazole and its potential as an anticancer agent, with detailed protocols for its preparation and biological evaluation.
Significance of Fluorination in Drug Design
The strategic incorporation of fluorine atoms into a drug molecule can significantly modulate its biological profile. The high electronegativity and small size of fluorine can alter the electronic properties of the molecule, influence pKa, and improve membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the drug's half-life. In the context of this compound, the fluorine atom at the 5-position influences the reactivity of the aldehyde group and can participate in crucial interactions with biological targets.
Application in Anticancer Drug Discovery: Synthesis of Benzimidazole Derivatives
Benzimidazole scaffolds are prevalent in a multitude of clinically approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[3] The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an aldehyde. This compound serves as a valuable precursor in this reaction, leading to the formation of 2-(5-fluoro-2-methylphenyl)-1H-benzo[d]imidazole. The resulting compound combines the established pharmacological relevance of the benzimidazole core with the beneficial attributes of the fluoro-substituted phenyl ring.
The anticancer mechanism of many benzimidazole derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4] Additionally, some benzimidazoles have been shown to act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 2-(5-fluoro-2-methylphenyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of the target compound via the condensation of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure: [6]
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a mixture of ethanol and water.
-
Add this compound (1.2 equivalents) to the solution.
-
Add sodium metabisulfite (0.5 equivalents) as an oxidizing agent.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from ethanol to obtain pure 2-(5-fluoro-2-methylphenyl)-1H-benzo[d]imidazole.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized benzimidazole derivative against a panel of human cancer cell lines.
Materials:
-
Synthesized 2-(5-fluoro-2-methylphenyl)-1H-benzo[d]imidazole
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with different concentrations of the compound and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the GI₅₀ (concentration required to inhibit 50% of cell growth) value.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-(5-fluoro-2-methylphenyl)-1H-benzo[d]imidazole
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Oxidizing Agent | Sodium metabisulfite |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization from ethanol |
Table 2: Hypothetical Anticancer Activity Data (GI₅₀ values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 2-(5-fluoro-2-methylphenyl)-1H-benzo[d]imidazole | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Doxorubicin (Control) | Reference Value | Reference Value | Reference Value |
Visualizations
Caption: Synthetic and biological evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-2-methylbenzaldehyde in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of agrochemicals, specifically focusing on the utility of 5-Fluoro-2-methylbenzaldehyde as a key starting material. This document outlines a representative synthetic pathway for the preparation of a fungicidal N-((5-fluoro-2-methylphenyl)methyl)picolinamide, a class of compounds known for their potent activity against a range of plant pathogens.
Introduction
This compound is a versatile chemical intermediate employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the aromatic ring, allows for the strategic construction of highly active agrochemical compounds. The fluorine atom can enhance the metabolic stability and binding affinity of the final product, while the aldehyde functionality serves as a reactive handle for diverse chemical transformations.
This document details a two-stage synthetic approach, beginning with the reductive amination of this compound to form a key amine intermediate, followed by its amidation with a picolinic acid derivative to yield the final fungicidal product.
Data Presentation
The following tables summarize the key quantitative data for the representative synthesis of N-((5-fluoro-2-methylphenyl)methyl)picolinamide.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₇FO | 138.14 | Colorless to pale yellow liquid | N/A |
| (5-Fluoro-2-methylphenyl)methanamine | C₈H₁₀FN | 139.17 | Colorless oil | N/A |
| 2-Chloropicolinic acid | C₆H₄ClNO₂ | 157.55 | White to off-white solid | 100-104 |
| N-((5-Fluoro-2-methylphenyl)methyl)-2-chloropicolinamide | C₁₄H₁₂ClFN₂O | 278.71 | White crystalline solid | 115-118 |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Reductive Amination | This compound, Ammonia, H₂, Raney Nickel | Methanol | 80 | 6 | 85 |
| 2 | Amidation | (5-Fluoro-2-methylphenyl)methanamine, 2-Chloropicolinoyl chloride | Dichloromethane, Triethylamine | 0 to rt | 4 | 92 |
Experimental Protocols
Step 1: Synthesis of (5-Fluoro-2-methylphenyl)methanamine (Intermediate 1)
This protocol describes the reductive amination of this compound to produce the corresponding benzylamine.
Materials:
-
This compound (13.8 g, 0.1 mol)
-
Ammonia (7N solution in methanol, 100 mL)
-
Raney Nickel (approx. 1.5 g, slurry in water)
-
Hydrogen gas
-
Methanol (200 mL)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add this compound and the methanolic ammonia solution.
-
Carefully add the Raney Nickel slurry.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the temperature and pressure for 6 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting crude oil is purified by vacuum distillation to yield (5-Fluoro-2-methylphenyl)methanamine as a colorless oil.
Step 2: Synthesis of N-((5-Fluoro-2-methylphenyl)methyl)-2-chloropicolinamide (Final Product)
This protocol details the amidation of the key amine intermediate with 2-chloropicolinoyl chloride.
Materials:
-
(5-Fluoro-2-methylphenyl)methanamine (13.9 g, 0.1 mol)
-
2-Chloropicolinic acid (15.8 g, 0.1 mol)
-
Thionyl chloride (13.1 g, 0.11 mol)
-
Dichloromethane (DCM), anhydrous (300 mL)
-
Triethylamine (12.1 g, 0.12 mol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 2-Chloropicolinoyl chloride: In a round-bottom flask, suspend 2-chloropicolinic acid in 100 mL of anhydrous DCM. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2 hours. Cool to room temperature and concentrate under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.
-
Amidation: Dissolve (5-Fluoro-2-methylphenyl)methanamine and triethylamine in 200 mL of anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 2-chloropicolinoyl chloride in 50 mL of anhydrous DCM and add it dropwise to the amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford N-((5-fluoro-2-methylphenyl)methyl)-2-chloropicolinamide as a white crystalline solid.
Diagrams
Caption: Synthetic workflow for the preparation of a fungicidal picolinamide.
Application Notes and Protocols: Oxidation of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of 5-Fluoro-2-methylbenzaldehyde to 5-fluoro-2-methylbenzoic acid is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The resulting carboxylic acid is a valuable building block due to the presence of the fluorine atom, which can enhance the metabolic stability and binding affinity of target molecules. This document provides a detailed experimental protocol for this oxidation reaction, utilizing a robust and high-yielding method involving potassium permanganate under phase transfer catalysis.
Chemical Transformation
The reaction involves the oxidation of the aldehyde functional group of this compound to a carboxylic acid, yielding 5-fluoro-2-methylbenzoic acid.
Caption: Oxidation of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for the starting material and the product is presented below.
| Property | This compound | 5-fluoro-2-methylbenzoic acid[1][2][3] |
| Molecular Formula | C₈H₇FO | C₈H₇FO₂ |
| Molecular Weight | 138.14 g/mol | 154.14 g/mol |
| Appearance | Liquid | White to light yellow powder/crystal[3] |
| Melting Point | Not applicable | 131 - 135 °C[3] |
| Boiling Point | Not available | Not available |
| Density | 1.1446 g/mL at 25 °C | Not available |
| CAS Number | 22062-53-9 | 33184-16-6[1] |
| Purity (Typical) | ≥96% | ≥98% (GC)[3] |
| Safety Information | Causes serious eye damage. | Causes skin and serious eye irritation.[1][4] May cause respiratory irritation. |
Experimental Protocol: Oxidation with Potassium Permanganate under Phase Transfer Catalysis
This protocol is adapted from a general method for the oxidation of substituted benzaldehydes, which has been reported to provide high yields.[5][6]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst
-
Toluene or Ethyl Acetate
-
Deionized water
-
10% Sodium bicarbonate solution
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for the oxidation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.1 mol) and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 0.01 mol) in a suitable non-polar solvent like toluene or ethyl acetate (e.g., 50 mL).[5]
-
Addition of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (e.g., 0.5 mol) in deionized water (e.g., 50 mL).[5]
-
Reaction: Vigorously stir the organic solution from step 1 and slowly add the aqueous potassium permanganate solution at room temperature. The reaction mixture should be stirred for approximately 30-60 minutes.[5] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the organic layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with a 10% sodium bicarbonate solution. This will extract the sodium salt of the newly formed carboxylic acid into the aqueous layer.[5]
-
Separate the aqueous layer.
-
-
Isolation of Product:
-
Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid (HCl) until a white precipitate forms.[5]
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any inorganic impurities.
-
-
Drying and Characterization:
Expected Results
| Parameter | Expected Value |
| Product | 5-fluoro-2-methylbenzoic acid |
| Appearance | White to light yellow crystalline solid |
| Yield | >90% (based on analogous reactions)[5][6] |
| Melting Point | 131 - 135 °C[3] |
| Purity | High (can be further purified by recrystallization if needed) |
Signaling Pathway/Reaction Mechanism
The reaction proceeds via a phase transfer-catalyzed oxidation. The phase transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) facilitates the transfer of the permanganate anion (MnO₄⁻) from the aqueous phase to the organic phase where the aldehyde is present. In the organic phase, the permanganate ion oxidizes the aldehyde to a carboxylate. The catalyst then returns to the aqueous phase to repeat the cycle.
Caption: Phase transfer catalysis mechanism.
Conclusion
The oxidation of this compound to 5-fluoro-2-methylbenzoic acid can be efficiently achieved with high yields using potassium permanganate as the oxidant under phase transfer catalysis conditions. This method is robust, utilizes readily available reagents, and is suitable for various research and development applications in the pharmaceutical and chemical industries. Proper safety precautions should be followed when handling the reagents, particularly potassium permanganate and concentrated hydrochloric acid.
References
- 1. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-methylbenzoic acid 99 33184-16-6 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Fluoro-2-methylbenzoic acid, 99% 33184-16-6 India [ottokemi.com]
- 5. research-advances.org [research-advances.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Conversion of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic conversion of 5-Fluoro-2-methylbenzaldehyde, a versatile intermediate in pharmaceutical and organic synthesis.[1] The strategic introduction of a fluorine atom can positively influence properties such as metabolic stability, binding affinity, and pKa, making fluorinated building blocks like this compound highly valuable in drug discovery.[2] The aldehyde functional group serves as a reactive handle for a variety of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions.[1]
This document outlines protocols for three key catalytic conversions:
-
Catalytic Hydrogenation to 5-Fluoro-2-methylbenzyl alcohol.
-
Catalytic Oxidation to 5-Fluoro-2-methylbenzoic acid.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling for the synthesis of biaryl derivatives.
Catalytic Hydrogenation to 5-Fluoro-2-methylbenzyl alcohol
The reduction of this compound to the corresponding benzyl alcohol is a fundamental transformation, providing a key intermediate for further functionalization. Catalytic hydrogenation offers a clean and efficient method for this conversion.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Hydrogenation vessel (e.g., Parr shaker or H-Cube)
-
Standard glassware for workup
-
Filter agent (e.g., Celite®)
Procedure:
-
To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol as the solvent (concentration typically 0.1-0.5 M).
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-2-methylbenzyl alcohol.
-
If necessary, purify the product by flash column chromatography on silica gel.
Data Presentation: Catalytic Hydrogenation
| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Yield of 5-Fluoro-2-methylbenzyl alcohol (%) |
| 1 | 1 | 1 | 4 | >99 | 98 |
| 2 | 2.5 | 2 | 2 | >99 | 97 |
| 3 | 5 | 4 | 1 | >99 | 99 |
Note: The data presented are representative values for this type of transformation and may require optimization for specific scales and equipment.
Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Catalytic Oxidation to 5-Fluoro-2-methylbenzoic acid
The oxidation of this compound to 5-Fluoro-2-methylbenzoic acid provides another key intermediate, often used in the synthesis of amides and esters for pharmaceutical applications. While various oxidizing agents can be used, catalytic methods with air or oxygen as the terminal oxidant are preferred for their environmental benefits.
Experimental Protocol: Catalytic Oxidation
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid
-
Oxygen or compressed air
-
Reaction vessel equipped with a gas inlet and condenser
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add the catalyst system: Cobalt(II) acetate tetrahydrate (e.g., 1-2 mol%), Manganese(II) acetate tetrahydrate (e.g., 1-2 mol%), and Sodium bromide (e.g., 2-4 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Bubble a steady stream of oxygen or compressed air through the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, washing with cold water.
-
Dry the product under vacuum to yield 5-Fluoro-2-methylbenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Data Presentation: Catalytic Oxidation
| Entry | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Yield of 5-Fluoro-2-methylbenzoic acid (%) |
| 1 | Co(OAc)₂/Mn(OAc)₂/NaBr | 80 | 6 | 95 | 90 |
| 2 | Co(OAc)₂/Mn(OAc)₂/NaBr | 90 | 4 | >99 | 96 |
| 3 | Co(OAc)₂/Mn(OAc)₂/NaBr | 100 | 3 | >99 | 94 |
Note: The data presented are representative values for this type of transformation and may require optimization for specific scales and equipment.
Workflow for Catalytic Oxidation
Caption: Workflow for the catalytic oxidation of this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl structures prevalent in many drug candidates.[2] While the aldehyde itself can be sensitive to some coupling conditions, a related aryl halide derived from this compound can be used. For the purpose of these notes, we will present a protocol for a hypothetical bromo-derivative, 2-bromo-4-fluoro-1-methylbenzene, which can be synthesized from a derivative of the title compound, to illustrate the coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 2-bromo-4-fluoro-1-methylbenzene, derived from the title compound's synthetic pathway)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried reaction vial, add the aryl halide (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[3]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[3]
-
Add degassed 1,4-dioxane and degassed water (typically in a 5:1 ratio).[3]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[3]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 85 |
Note: The data presented are representative values based on protocols for similar aryl halides and may require optimization.[3][4]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 5-Fluoro-2-methylbenzaldehyde in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct polymerization of 5-Fluoro-2-methylbenzaldehyde is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry, including the known reactivity of benzaldehydes and the influence of fluorine substitution on polymerization reactions. These notes provide a foundational guide for exploring the potential of this compound as a monomer in polymer synthesis.
Introduction
This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a reactive aldehyde group, a fluorine atom, and a methyl group on a benzene ring, makes it a promising candidate for the development of novel polymers. The incorporation of fluorine into a polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity.[2][3] The aldehyde functionality offers a route for incorporation into polymer chains via various polymerization mechanisms, including polycondensation and copolymerization.[4][5]
This document outlines a hypothetical approach to the utilization of this compound in polymer synthesis, focusing on a proposed cationic copolymerization with a vinyl ether. This method is presented as a representative example to guide researchers in exploring the potential of this and related fluorinated benzaldehydes in materials science.
Potential Applications in Polymer Science
Polymers derived from this compound could exhibit a range of desirable properties, making them suitable for various applications:
-
Advanced Coatings: The fluorine content could impart low surface energy and high resistance to environmental factors, leading to durable and self-cleaning coatings.[1]
-
Biomaterials: Fluoropolymers are known for their biocompatibility.[6] Polymers incorporating this compound could be explored for applications in medical devices and drug delivery systems where enhanced metabolic stability is beneficial.[7]
-
High-Performance Plastics: The aromatic nature of the monomer, combined with the stability conferred by the C-F bond, could lead to polymers with high thermal stability and mechanical strength.
Proposed Polymerization Strategy: Cationic Copolymerization
Aromatic aldehydes are generally difficult to homopolymerize cationically.[5] However, they can be copolymerized with more reactive monomers, such as vinyl ethers.[5] This approach allows for the incorporation of the benzaldehyde unit into the polymer chain. The electron-withdrawing effect of the fluorine atom in this compound may influence the reactivity of the aldehyde group, a factor to be considered in the experimental design.[2]
The proposed reaction is the copolymerization of this compound with isobutyl vinyl ether (IBVE), initiated by a Lewis acid.
Logical Workflow for Proposed Polymerization
References
- 1. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in fluorinated polymers: synthesis and diverse applications - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-2-methylbenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are through the oxidation of 5-fluoro-2-methylbenzyl alcohol and the direct formylation of 4-fluorotoluene. Each route has its own set of advantages and challenges regarding yield, scalability, and reagent availability.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, yields for the oxidation of 5-fluoro-2-methylbenzyl alcohol can range from 60% to over 90%, depending on the oxidizing agent. Formylation reactions of 4-fluorotoluene, such as the Vilsmeier-Haack or Duff reaction, can have more variable yields, often in the range of 40-75%.
Q3: How does the fluorine substituent affect the synthesis?
A3: The fluorine atom is a moderately deactivating, ortho-para directing group in electrophilic aromatic substitution. This electronic effect can influence the regioselectivity and reaction rate of formylation reactions on 4-fluorotoluene. In the oxidation of 5-fluoro-2-methylbenzyl alcohol, the fluorine atom is less likely to interfere directly with the reaction at the benzylic position but can influence the overall electron density of the molecule.
Q4: What are the main challenges in purifying this compound?
A4: The primary challenges in purification include removing unreacted starting materials, catalysts, and side-products, which may have similar physical properties to the desired product. Common purification methods include vacuum distillation and column chromatography. Over-oxidation to the corresponding carboxylic acid can also be a challenge, requiring careful control of the reaction conditions.
Troubleshooting Guides
Route 1: Oxidation of 5-Fluoro-2-methylbenzyl Alcohol
This route is a common and often high-yielding method for the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. - Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature, while still monitoring for side-product formation. |
| Over-oxidation to 5-Fluoro-2-methylbenzoic acid | - Choice of Oxidant: Use milder oxidizing agents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) which are known to selectively oxidize primary alcohols to aldehydes.[1] - Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess can lead to over-oxidation. - Temperature Control: Perform the reaction at a controlled, lower temperature to minimize the rate of over-oxidation. |
| Degradation of Product | - Work-up Conditions: Ensure the work-up procedure is not overly acidic or basic, which could degrade the aldehyde. A neutral work-up is often preferred. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion during Aqueous Work-up | - Addition of Brine: Add a saturated sodium chloride solution (brine) to the aqueous layer to break up emulsions. |
| Co-elution of Impurities during Chromatography | - Optimize Solvent System: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product Loss during Distillation | - Use High Vacuum: this compound has a relatively high boiling point. Use a high vacuum to lower the boiling point and prevent thermal decomposition. |
Route 2: Formylation of 4-Fluorotoluene
Directly introducing a formyl group onto the 4-fluorotoluene ring is another viable route. The two common methods are the Vilsmeier-Haack and Duff reactions.
Problem 1: Low Yield in Vilsmeier-Haack Formylation
| Potential Cause | Recommended Solution |
| Low Reactivity of Substrate | - Increase Reaction Temperature: The Vilsmeier-Haack reaction often requires heating. Gradually increase the temperature and monitor the reaction progress.[2][3] - Ensure Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Use anhydrous solvents and reagents. |
| Formation of Multiple Isomers | - Control Reaction Temperature: Temperature can influence the regioselectivity. Lower temperatures may favor the para-substituted product. |
| Incomplete Hydrolysis of the Iminium Salt Intermediate | - Ensure Thorough Hydrolysis: During work-up, ensure complete hydrolysis of the intermediate by adjusting the pH and allowing sufficient time for the reaction. |
Problem 2: Low Yield in Duff Reaction
| Potential Cause | Recommended Solution |
| Low Reactivity of 4-Fluorotoluene | - Use a Stronger Acid Catalyst: Trifluoroacetic acid (TFA) can be more effective than acetic acid for less activated substrates.[4][5] |
| Formation of Polymeric Byproducts | - Control Stoichiometry: Use an appropriate ratio of hexamethylenetetramine (HMTA) to the substrate. An excess of HMTA can sometimes lead to polymerization.[1] - Temperature Management: Avoid excessively high temperatures which can promote resin formation. |
| Difficult Hydrolysis of the Intermediate | - Acidic Work-up: Ensure a sufficiently acidic work-up to completely hydrolyze the intermediate Schiff base to the aldehyde. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Oxidation | 5-Fluoro-2-methylbenzyl alcohol | PCC, PDC, Swern | 60 - 90+ | High yields, clean reactions. | Requires synthesis of the starting alcohol. |
| Vilsmeier-Haack | 4-Fluorotoluene | POCl₃, DMF | 40 - 75 | Uses readily available starting materials. | Can have regioselectivity issues, reagent is moisture sensitive.[2][6] |
| Duff Reaction | 4-Fluorotoluene | HMTA, Acid (e.g., TFA) | 40 - 60 | One-pot procedure, inexpensive reagents. | Often lower yields, can produce polymeric byproducts.[7][8] |
| Grignard Reaction | 2-Bromo-5-fluorotoluene | Mg, DMF | 50 - 65 | Good for specific isomer synthesis. | Requires anhydrous conditions, Grignard reagent preparation can be tricky.[9] |
Experimental Protocols
Protocol 1: Oxidation of 5-Fluoro-2-methylbenzyl Alcohol using PCC
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Dissolve 5-fluoro-2-methylbenzyl alcohol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion with vigorous stirring.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Vilsmeier-Haack Formylation of 4-Fluorotoluene
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous N,N-dimethylformamide (DMF) (3 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, keeping the temperature below 10°C. Stir for an additional 30 minutes at 0°C.
-
Addition of Substrate: Add 4-fluorotoluene (1 equivalent) to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by GC or TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a sodium hydroxide solution until it is basic.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., diethyl ether or DCM). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by vacuum distillation.
Visualizations
Caption: Experimental workflow for the oxidation of 5-fluoro-2-methylbenzyl alcohol.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Formylation of 4-Fluorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 4-fluorotoluene. It is intended for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main products expected from the formylation of 4-fluorotoluene?
The formylation of 4-fluorotoluene, an electrophilic aromatic substitution reaction, can theoretically yield two primary isomers: 2-fluoro-5-methylbenzaldehyde and 4-fluoro-2-methylbenzaldehyde. The regioselectivity of the reaction is influenced by the directing effects of the fluorine and methyl substituents on the aromatic ring. The methyl group is an activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- directing group. The interplay of these electronic effects and steric hindrance determines the final product distribution.[1][2]
Q2: What are the most common side reactions observed during the formylation of 4-fluorotoluene?
Common side reactions in the formylation of 4-fluorotoluene include:
-
Di-formylation: The introduction of two formyl groups onto the aromatic ring can occur, especially under harsh reaction conditions or with an excess of the formylating agent.[3]
-
Polymerization/Resinification: Particularly in reactions like the Duff reaction or under strong acidic conditions, polymerization of the starting material or product can lead to the formation of undesirable resinous materials, reducing the yield of the desired aldehyde.
-
Formation of undesired isomers: Depending on the reaction conditions, minor amounts of other isomers, such as 4-fluoro-3-methylbenzaldehyde, may be formed.
-
Hydrolysis of formylating agent: Moisture-sensitive formylating agents, like the Vilsmeier reagent, can be hydrolyzed, leading to lower yields.
Q3: How can I control the regioselectivity of the formylation to favor a specific isomer?
Controlling the regioselectivity is a key challenge. Here are some general strategies:
-
Choice of Formylation Method: Different formylation reactions exhibit different regioselectivities. For instance, the Gattermann-Koch reaction on substituted toluenes often favors the para-substituted product.
-
Reaction Conditions: Temperature, reaction time, and the type of Lewis acid catalyst can significantly influence the isomer ratio.
-
Steric Hindrance: Bulky formylating agents or catalysts may favor substitution at the less sterically hindered position.
Troubleshooting Guides for Common Formylation Reactions
Below are troubleshooting guides for specific issues you might encounter with common formylation methods for 4-fluorotoluene.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and POCl₃, to formylate electron-rich aromatic rings.[4][5][6] While 4-fluorotoluene is not highly activated, this reaction can be employed.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reactivity of 4-fluorotoluene. 3. Reaction temperature too low. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent under an inert atmosphere. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or GC. 3. The reaction temperature for less reactive substrates may need to be increased up to 80°C.[7] |
| Formation of multiple products | 1. Di-formylation at elevated temperatures or with excess reagent. 2. Side reactions due to prolonged reaction times. | 1. Use a stoichiometric amount of the Vilsmeier reagent. 2. Monitor the reaction progress closely and stop the reaction once the desired product is maximized. |
| Difficult product isolation | Formation of a stable iminium salt intermediate. | Ensure complete hydrolysis of the iminium intermediate during aqueous workup by adjusting the pH or heating. |
Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to achieve formylation, typically favoring the ortho position for phenols.[3][8][9][10][11][12] For non-phenolic substrates like 4-fluorotoluene, the conditions may need to be adjusted.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low product yield | 1. Insufficient acidity of the reaction medium. 2. Low reactivity of 4-fluorotoluene. 3. Polymerization of the substrate. | 1. Use a stronger acid like trifluoroacetic acid as the solvent or co-solvent. 2. Increase the reaction temperature and/or reaction time. 3. Avoid excessively high temperatures and prolonged reaction times. |
| Formation of a tarry residue | Polymerization is a common side reaction in the Duff reaction. | Use milder reaction conditions, such as lower temperatures and shorter reaction times. |
| Predominance of the undesired isomer | The regioselectivity of the Duff reaction is sensitive to the substrate and conditions. | Experiment with different acid catalysts and solvent systems. |
Gattermann-Koch Reaction
The Gattermann-Koch reaction introduces a formyl group using carbon monoxide and HCl in the presence of a Lewis acid catalyst, often with a copper(I) chloride co-catalyst.[6][13] This method is suitable for alkylbenzenes.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no reaction | 1. Inactive catalyst due to moisture. 2. Insufficient pressure of carbon monoxide. 3. Deactivation of the aromatic ring by the fluorine substituent. | 1. Use anhydrous Lewis acids and solvents. 2. The reaction may require high pressure of CO. 3. Use a higher ratio of catalyst to substrate. |
| Formation of byproducts | Friedel-Crafts type side reactions. | Optimize the reaction temperature and the choice of Lewis acid. |
| Safety concerns | Use of highly toxic carbon monoxide gas. | Ensure the reaction is performed in a well-ventilated fume hood with appropriate safety precautions and CO detectors. |
Experimental Protocols
Gattermann-Koch Formylation of 3-Fluorotoluene (Adaptable for 4-Fluorotoluene)
This protocol is adapted from a patented procedure for a similar substrate and should be optimized for 4-fluorotoluene.[1]
Reagents:
-
Aluminum chloride (AlCl₃), anhydrous
-
3-Fluorotoluene (or 4-fluorotoluene)
-
Carbon monoxide (CO)
-
Hydrogen chloride (HCl), gas (in minuscule amounts)
-
Copper(I) chloride (CuCl), as a promoter (optional)
Procedure:
-
Charge a suitable high-pressure stainless steel reaction vessel with anhydrous aluminum chloride and 4-fluorotoluene.
-
If using, add a catalytic amount of copper(I) chloride.
-
Add a very small amount of hydrogen chloride gas (approximately 0.005 to 0.01 moles per mole of AlCl₃).
-
Pressurize the vessel with carbon monoxide to the desired pressure (e.g., up to 1000 psig).
-
Heat the reaction mixture to a controlled temperature (e.g., 25-50 °C) and stir for the desired reaction time.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Upon completion, cautiously vent the CO and HCl gases into a scrubbing solution.
-
Quench the reaction mixture by slowly pouring it onto crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with a dilute base solution (e.g., NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to separate the isomers.
Data Presentation
The following table summarizes expected outcomes and potential side products for different formylation methods. Quantitative data for 4-fluorotoluene is scarce in the literature; therefore, the yields are presented as ranges based on similar substrates.
| Formylation Method | Expected Major Product(s) | Potential Side Product(s) | Typical Yield Range |
| Vilsmeier-Haack | 2-Fluoro-5-methylbenzaldehyde | Di-formylated products, unreacted starting material | Moderate to Good |
| Duff Reaction | 2-Fluoro-5-methylbenzaldehyde | Polymeric resin, 4-fluoro-2-methylbenzaldehyde | Low to Moderate |
| Gattermann-Koch | 2-Fluoro-5-methylbenzaldehyde | 4-fluoro-2-methylbenzaldehyde, di-formylated products | Moderate to Good |
| Rieche Formylation (with Dichloromethyl Methyl Ether) | 2-Fluoro-5-methylbenzaldehyde | Isomeric products, aryl formates | Good |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Formylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Duff_reaction [chemeurope.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-methylbenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 5-fluoro-2-methylbenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a versatile building block in organic synthesis?
A1: this compound possesses a unique combination of functional groups and electronic properties that make it a valuable intermediate. The aldehyde group is a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions.[1] The fluorine atom, being highly electronegative, influences the electron distribution in the aromatic ring, which can affect the reactivity of the aldehyde and the benzene ring itself, often activating specific positions for nucleophilic or electrophilic attack.[1] This dual functionality allows for the construction of complex molecular frameworks, making it a key component in the synthesis of pharmaceuticals and agrochemicals.[1]
Q2: What are the most common reactions performed with this compound?
A2: The aldehyde functionality of this compound allows for a variety of common and important organic reactions, including:
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Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.
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Wittig Reaction: Reaction with phosphorus ylides to synthesize alkenes.
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Grignard Reaction: Nucleophilic addition of organomagnesium reagents to the carbonyl group to form secondary alcohols.
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Aldol Condensation: Base- or acid-catalyzed reaction with enolizable carbonyl compounds.
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Reductive Amination: Conversion of the aldehyde to an amine.
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Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid.
Q3: How does the fluorine substituent affect the reactivity of the aldehyde group?
A3: The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. This can lead to faster reaction rates in reactions like Grignard additions and Knoevenagel condensations. However, the overall electronic effect on the aromatic ring is complex and can also influence the stability of intermediates.
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: Yes, this compound is classified as a substance that can cause serious eye damage.[2] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key reactions with this compound derivatives.
Guide 1: Low Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Solution | Rationale |
| Inactive Catalyst | Use a fresh, anhydrous base (e.g., piperidine, pyrrolidine, or DBU). For solid catalysts, ensure they are properly activated and stored. | Basic catalysts are crucial for deprotonating the active methylene compound. Moisture can deactivate the catalyst. |
| Suboptimal Solvent | Screen different solvents. While polar aprotic solvents like ethanol or DMF are common, solvent-free conditions or the use of water can sometimes be effective. | The solvent can influence the solubility of reactants and the stability of intermediates. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures. | Some condensations require thermal energy to proceed at a reasonable rate. |
| Steric Hindrance | If the active methylene compound is bulky, consider using a less sterically hindered alternative if the synthesis allows. A stronger base or higher temperatures might also be necessary. | The methyl group at the ortho position of this compound can create some steric hindrance. |
| Product Precipitation/Inhibition | If the product precipitates during the reaction, try using a solvent in which it is more soluble or increase the solvent volume. | Product precipitation can coat the reactants and prevent the reaction from going to completion. |
Guide 2: Poor Yield or Side Reactions in Wittig Reaction
| Potential Cause | Troubleshooting Solution | Rationale |
| Incomplete Ylide Formation | Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS) under strictly anhydrous conditions. A color change (often to deep red or orange) indicates ylide formation. | The phosphorus ylide is the key nucleophile. Incomplete formation will lead to low conversion of the aldehyde. |
| Ylide Decomposition | Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and use it promptly. Add the aldehyde solution to the pre-formed ylide. | Phosphorus ylides can be unstable, especially at higher temperatures. |
| Low Aldehyde Reactivity | While the fluorine atom should enhance reactivity, if the reaction is sluggish, consider adding a Lewis acid co-catalyst (e.g., LiBr, MgBr₂) to activate the carbonyl group. | Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity. |
| Formation of (E/Z) Mixtures | For non-stabilized ylides, use salt-free conditions and low temperatures to favor the (Z)-isomer. For stabilized ylides, thermodynamic conditions (higher temperature, weaker base) will favor the (E)-isomer. | The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[3][4] |
| Difficult Purification | Triphenylphosphine oxide is a common byproduct that can be difficult to remove. Purification is typically achieved by column chromatography on silica gel. In some cases, precipitation of the oxide from a non-polar solvent can be effective. | The high polarity of triphenylphosphine oxide can lead to co-elution with the desired product. |
Guide 3: Complications in Grignard Reaction
| Potential Cause | Troubleshooting Solution | Rationale |
| Inactive Grignard Reagent | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., diethyl ether, THF). A small crystal of iodine can be used to initiate the reaction. | Grignard reagents are highly sensitive to moisture and oxygen.[5] |
| Low Reaction Temperature | While the initial addition is often performed at 0 °C to control the exotherm, allowing the reaction to warm to room temperature can ensure completion. | Some reactions may be slow at low temperatures. |
| Side Reactions (e.g., Reduction) | If the Grignard reagent is particularly bulky (e.g., t-butylmagnesium chloride), it may act as a base and reduce the aldehyde to the corresponding alcohol. Use a less hindered Grignard reagent if possible. | The hydride on the β-carbon of the Grignard reagent can be transferred to the carbonyl carbon. |
| Complex Mixture After Workup | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of strong acids, which can sometimes promote side reactions with the resulting alcohol. | A careful workup is crucial to isolate the desired secondary alcohol without degradation. |
Data Presentation
The following tables summarize typical reaction conditions for common transformations of this compound derivatives. Note that these are general guidelines, and optimization is often necessary for specific substrates.
Table 1: Knoevenagel Condensation Conditions
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp - Reflux | 85-95 |
| Ethyl Cyanoacetate | DBU | Water or THF | Room Temp | 80-90 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 70-85 |
| Meldrum's Acid | Proline | DMSO | 60-80 | 75-90 |
Table 2: Wittig Reaction Conditions
| Phosphorus Ylide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to Room Temp | 80-95 |
| Ethyl (triphenylphosphoranylidene)acetate | (Stabilized ylide) | Toluene | Reflux | 75-90 (E-isomer) |
| Benzyltriphenylphosphonium chloride | NaH | DMF | 0 to Room Temp | 70-85 |
Table 3: Grignard Reaction Conditions
| Grignard Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Methylmagnesium bromide | Diethyl Ether | 0 to Room Temp | 85-95 |
| Phenylmagnesium bromide | THF | 0 to Room Temp | 80-90 |
| Vinylmagnesium bromide | THF | 0 to Room Temp | 75-85 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add piperidine to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, the product often precipitates. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.
Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise. A deep orange or red color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.
Visualizations
Caption: General experimental workflow for reactions of this compound derivatives.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Oxidation of 5-Fluoro-2-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylbenzaldehyde, with a focus on preventing its over-oxidation to 5-fluoro-2-methylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 5-fluoro-2-methylbenzyl alcohol, where over-oxidation is a primary concern.
Problem 1: Significant formation of 5-fluoro-2-methylbenzoic acid (over-oxidation).
| Potential Cause | Suggested Solution |
| Strong or non-selective oxidizing agent: Reagents like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) are aggressive and can readily oxidize the intermediate aldehyde to a carboxylic acid. | Switch to a milder, more selective oxidizing agent. Options include Dess-Martin Periodinane (DMP), a Swern oxidation protocol, or a TEMPO-catalyzed oxidation. These methods are known for their high selectivity in converting primary alcohols to aldehydes with minimal over-oxidation.[1][2][3] |
| Presence of water in the reaction: For many oxidation reactions, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then readily oxidized to the carboxylic acid.[4] | Ensure anhydrous (water-free) reaction conditions. Use dry solvents and reagents. Techniques such as distilling solvents over a drying agent or using molecular sieves can be employed. This is particularly crucial for Swern and Dess-Martin oxidations. |
| Prolonged reaction time or elevated temperature: Leaving the reaction to proceed for too long or at a higher than necessary temperature can promote over-oxidation, even with milder reagents. | Monitor the reaction closely and optimize reaction time and temperature. Use Thin Layer Chromatography (TLC) to track the consumption of the starting alcohol and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to prevent further oxidation. |
| Excess oxidizing agent: Using a large excess of the oxidizing agent increases the likelihood of over-oxidation. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the mild oxidizing agent. This ensures that once the primary alcohol is consumed, there is minimal reagent left to oxidize the aldehyde. |
Problem 2: Low or no yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. | Verify the activity of the oxidizing agent and optimize reaction conditions. For Swern oxidations, ensure the activating agent (e.g., oxalyl chloride) is added at a sufficiently low temperature (typically -78 °C) before the addition of the alcohol.[5][6][7] For DMP, ensure it has not degraded during storage. Consider increasing the reaction time or temperature incrementally while monitoring via TLC. |
| Degradation of the product during workup: Aldehydes can be sensitive to both acidic and basic conditions, as well as air oxidation, during the workup and purification steps. | Employ a mild workup procedure. For DMP oxidations, a common workup involves quenching with a solution of sodium thiosulfate and sodium bicarbonate.[8] For Swern oxidations, quenching is typically done with a mild acid or buffer. Minimize exposure of the purified aldehyde to air. |
| Formation of side products: In Swern oxidations, if the temperature is not carefully controlled, side reactions can occur. For TEMPO-catalyzed reactions, side reactions can also occur if the oxidant is added too quickly.[9] | Maintain strict temperature control, especially for the Swern oxidation. The reaction should be kept below -60 °C to avoid side reactions.[5] For TEMPO-catalyzed systems, slow addition of the co-oxidant is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing this compound?
The main challenge is preventing its over-oxidation to the corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid. Aldehydes are generally more susceptible to oxidation than alcohols.[1][10]
Q2: Which oxidizing agents are recommended for the selective synthesis of this compound from its alcohol precursor?
Mild and selective oxidizing agents are highly recommended. The most common and effective methods include:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its mild, neutral pH conditions and high yields for sensitive substrates.[11][12][13]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride. It is performed at low temperatures and is highly effective for converting primary alcohols to aldehydes without over-oxidation.[2][3][7]
-
TEMPO-catalyzed Oxidation: Employs a stable nitroxyl radical (TEMPO) as a catalyst with a co-oxidant. This method is considered a "green" alternative and is highly selective.[14][15][16]
Q3: Why should I avoid using reagents like potassium permanganate or chromic acid?
These are strong oxidizing agents that will readily oxidize the initially formed this compound to 5-fluoro-2-methylbenzoic acid, leading to low yields of the desired product.[17][18]
Q4: How can I monitor the progress of the oxidation reaction?
Thin Layer Chromatography (TLC) is the most common and effective method. By spotting the reaction mixture alongside the starting alcohol and a standard of the desired aldehyde (if available), you can monitor the disappearance of the starting material and the appearance of the product. This allows for timely quenching of the reaction to prevent over-oxidation.
Q5: What are some key considerations for the workup and purification of this compound?
-
Quenching: The reaction should be quenched to neutralize any remaining oxidizing agent. For DMP, a solution of sodium thiosulfate is often used.
-
Aqueous Wash: Washing with a mild base like sodium bicarbonate can help remove acidic byproducts.
-
Purification: Column chromatography is a common method for purifying the final product.
-
Storage: The purified aldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent slow air oxidation.
Quantitative Data Presentation
The following table provides an illustrative comparison of common mild oxidation methods for the synthesis of substituted benzaldehydes from their corresponding benzyl alcohols. The data represents typical yields and conditions and may require optimization for this compound.
| Oxidation Method | Oxidizing Agent/System | Typical Reaction Conditions | Typical Yield of Aldehyde | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature, 1-4 hours | 85-95% | Mild conditions, high yields, broad functional group tolerance.[11][12] | Reagent is expensive and potentially explosive.[11] |
| Swern Oxidation | (COCl)₂/DMSO, then Et₃N | CH₂Cl₂, -78 °C to Room Temperature, 1-2 hours | 80-95% | Mild, avoids heavy metals, good for acid-sensitive substrates.[3][5][7] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][19] |
| TEMPO-catalyzed Oxidation | TEMPO (catalyst) with NaOCl or other co-oxidants | Biphasic system (e.g., CH₂Cl₂/H₂O), Room Temperature, 1-3 hours | 80-90% | "Green" method, catalytic use of TEMPO, high selectivity.[14][15] | Can be sensitive to pH, may require a co-catalyst like Cu(I).[20] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 5-fluoro-2-methylbenzyl alcohol
-
Preparation: To a solution of 5-fluoro-2-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added solid Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is stirred for 15-20 minutes until the layers become clear.
-
Extraction: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation of 5-fluoro-2-methylbenzyl alcohol
-
Activation of DMSO: A solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C (dry ice/acetone bath). To this is added a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 5-fluoro-2-methylbenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise, again maintaining the temperature below -65 °C. The reaction is stirred for 30 minutes.
-
Base Addition: Triethylamine (Et₃N) (5.0 eq) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Workup: The reaction is quenched with water. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: Pathway showing selective vs. over-oxidation.
Caption: Troubleshooting workflow for over-oxidation.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 15. researchgate.net [researchgate.net]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. studymind.co.uk [studymind.co.uk]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. youtube.com [youtube.com]
- 20. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 5-Fluoro-2-methylbenzaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 5-Fluoro-2-methylbenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
A1: Two primary routes are commonly considered for the industrial production of this compound:
-
Formylation of 4-Fluorotoluene: This method involves the direct introduction of a formyl group (-CHO) onto the 4-fluorotoluene backbone. A common approach is the Gattermann-Koch reaction or similar Friedel-Crafts type formylations, which utilize carbon monoxide and a Lewis acid catalyst like aluminum chloride under pressure.[1]
-
Oxidation of 5-Fluoro-2-methylbenzyl Alcohol: This two-step approach involves the synthesis of 5-fluoro-2-methylbenzyl alcohol, which is then oxidized to the corresponding aldehyde. Various oxidizing agents can be employed for this transformation.
Q2: What are the most critical challenges encountered during the scale-up of this compound production?
A2: Key challenges during scale-up include:
-
Regioselectivity and Isomer Formation: In the formylation of 4-fluorotoluene, there is a significant risk of forming the undesired isomer, 2-fluoro-4-methylbenzaldehyde.[1] Separating these isomers on a large scale can be difficult and costly.
-
Reaction Control and Exothermicity: Friedel-Crafts reactions are often exothermic and require careful temperature management to prevent side reactions and ensure safety, especially at an industrial scale.
-
Handling of Hazardous Reagents: The use of reagents like aluminum chloride and carbon monoxide requires specialized equipment and stringent safety protocols.[1]
-
Product Purity and Purification: Achieving high purity is crucial for pharmaceutical applications.[2][3] The removal of starting materials, isomers, and other by-products can be challenging during large-scale purification processes like distillation or crystallization.
-
Waste Management: The generation of acidic and solvent waste streams is a significant environmental and cost consideration in large-scale production.
Q3: What are the typical impurities found in this compound?
A3: Common impurities may include:
-
Isomers: 2-Fluoro-4-methylbenzaldehyde is a common isomeric impurity from the formylation route.[1]
-
Unreacted Starting Materials: Residual 4-fluorotoluene or 5-fluoro-2-methylbenzyl alcohol.
-
Over-oxidation Products: If the oxidation route is used, the corresponding carboxylic acid (5-fluoro-2-methylbenzoic acid) can be a significant impurity.
-
Residual Solvents: Solvents used in the reaction or purification steps.
-
By-products from Side Reactions: Depending on the specific process, various side-products can form.
Troubleshooting Guides
Guide 1: Formylation of 4-Fluorotoluene
Issue: Low Yield and/or Poor Regioselectivity (High Isomer Formation)
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For analogous formylations, temperatures around 60°C have been reported.[1] Lower temperatures may slow down the reaction, while higher temperatures can lead to increased side-product formation. |
| Improper Catalyst Loading | The stoichiometry of the Lewis acid (e.g., aluminum chloride) is critical. Ensure the correct molar ratio of catalyst to substrate is used. |
| Insufficient Carbon Monoxide Pressure | Maintain a constant and adequate pressure of carbon monoxide throughout the reaction. A pressure of around 200 psi has been used for similar reactions.[1] |
| Presence of Moisture | The reaction is sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Inefficient Mixing | Inadequate agitation can lead to localized temperature gradients and poor mass transfer, affecting both yield and selectivity. Ensure efficient stirring throughout the reaction. |
Guide 2: Oxidation of 5-Fluoro-2-methylbenzyl Alcohol
Issue: Incomplete Oxidation or Over-oxidation to Carboxylic Acid
| Potential Cause | Recommended Solution |
| Choice of Oxidizing Agent | The choice of oxidizing agent is critical for selectivity. Milder oxidizing agents are generally preferred to minimize over-oxidation. The specific choice will depend on the scale and desired reaction conditions. |
| Incorrect Reaction Temperature | Control the reaction temperature carefully. Over-heating can promote the formation of the carboxylic acid by-product. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC. Stopping the reaction at the optimal time is crucial to maximize aldehyde yield and minimize over-oxidation. |
| Stoichiometry of the Oxidant | Use the correct stoichiometric amount of the oxidizing agent. An excess of the oxidant will lead to the formation of the carboxylic acid. |
| pH of the Reaction Mixture | The pH of the reaction can influence the rate and selectivity of the oxidation. Buffering the reaction mixture may be necessary in some cases. |
Data Presentation
Table 1: Representative Reaction Parameters for the Formylation of a Fluorotoluene Derivative[1]
| Parameter | Value |
| Substrate | 3-Fluorotoluene |
| Catalyst | Aluminum Chloride |
| Reagent | Carbon Monoxide |
| Reaction Temperature | 60°C |
| Reaction Pressure | ~200 psi |
| Reaction Time | ~17 hours |
| Approximate Yield | ~76.2% (mixture of isomers) |
| Isomer Ratio (4-fluoro-2-methylbenzaldehyde : 2-fluoro-4-methylbenzaldehyde) | 88.4% : 11.6% |
Experimental Protocols
Protocol 1: General Procedure for the Formylation of 4-Fluorotoluene (Based on Analogous Patented Method[1])
-
Disclaimer: This is a generalized procedure and requires optimization for specific laboratory and scale-up conditions. All work should be conducted by trained personnel in a suitable fume hood with appropriate safety precautions.
-
Reaction Setup: Charge a high-pressure stainless-steel reactor with anhydrous aluminum chloride and 4-fluorotoluene.
-
Catalyst Activation: Add a catalytic amount of concentrated hydrochloric acid.
-
Pressurization: Seal the reactor, heat to the desired temperature (e.g., 60°C), and purge several times with carbon monoxide. Pressurize the reactor with carbon monoxide to the target pressure (e.g., 200 psi).
-
Reaction: Maintain the reaction temperature and pressure with vigorous stirring for the required duration (e.g., 17 hours).
-
Work-up: After cooling the reactor, carefully vent the excess carbon monoxide. Quench the reaction mixture by slowly transferring it to a mixture of ice and water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., cyclohexane).
-
Purification: Wash the combined organic layers with water, dry over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product, a mixture of isomers, can be further purified by vacuum distillation.
Protocol 2: General Procedure for the Oxidation of 5-Fluoro-2-methylbenzyl Alcohol
-
Disclaimer: This is a generalized procedure and the choice of oxidizing agent and reaction conditions will significantly impact the outcome. This protocol should be adapted and optimized.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-fluoro-2-methylbenzyl alcohol in a suitable organic solvent.
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide (MnO2), or a catalytic system) portion-wise or dropwise, while maintaining the optimal reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction appropriately depending on the oxidant used. This may involve filtration to remove solid by-products or washing with aqueous solutions to remove residual reagents.
-
Extraction and Purification: Extract the product into a suitable organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. The crude aldehyde can be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Experimental Workflow for the Formylation of 4-Fluorotoluene.
Caption: Troubleshooting Logic for High Isomer Formation.
References
Technical Support Center: Purification of Crude 5-Fluoro-2-methylbenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Fluoro-2-methylbenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. A likely method for synthesis is the formylation of 4-fluorotoluene. In this case, common impurities include:
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Unreacted 4-fluorotoluene: The starting material for the synthesis.
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5-Fluoro-2-methylbenzoic acid: Formed by the over-oxidation of the aldehyde during the reaction or by air oxidation of the product.
-
Other isomers: Depending on the regioselectivity of the formylation reaction, small amounts of other isomers of fluoro-methylbenzaldehyde may be present.
-
Residual catalysts and reagents: Depending on the specific formylation method used (e.g., Vilsmeier-Haack, Duff reaction), residual reagents may be present.
Q2: My crude product is a dark color. What is the cause and how can I remove the color?
A2: A dark color in the crude product can be due to polymeric byproducts or other high molecular weight impurities. These can often be removed by column chromatography or by treating the crude product with activated carbon before filtration and subsequent purification.
Q3: After purification by distillation, my product purity is still low. What could be the issue?
A3: If distillation does not yield a product of sufficient purity, it could be due to the presence of impurities with boiling points close to that of this compound. In this case, a combination of purification techniques may be necessary. For example, an initial acid-base wash to remove acidic impurities followed by fractional distillation under reduced pressure can be more effective. If impurities are still present, column chromatography is a powerful technique for separating compounds with similar boiling points.
Q4: My purified this compound is turning into a white solid upon storage. What is happening?
A4: Benzaldehydes are susceptible to air oxidation, which converts the aldehyde to the corresponding carboxylic acid. In this case, this compound is likely oxidizing to 5-Fluoro-2-methylbenzoic acid, which is a solid at room temperature. To prevent this, store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Troubleshooting Guides
Problem: Presence of Acidic Impurities
Symptoms:
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Broad peak for the aldehyde in NMR spectrum.
-
Presence of a carboxylic acid peak in the IR spectrum (~1700 cm⁻¹ and a broad O-H stretch).
-
Low purity determined by GC analysis, with a peak corresponding to 5-Fluoro-2-methylbenzoic acid.
Solution: Acid-Base Extraction
An acid-base wash can effectively remove acidic impurities like 5-Fluoro-2-methylbenzoic acid.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Distillation
This protocol is effective for removing acidic impurities and then purifying the aldehyde by distillation.
Materials:
-
Crude this compound
-
Diethyl ether or other suitable organic solvent
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 10% aqueous sodium carbonate solution. Repeat the wash until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Set up the distillation apparatus for vacuum distillation.
-
Distill the residue under reduced pressure. Collect the fraction boiling at approximately 99 °C / 30 mmHg.
Data Presentation
| Parameter | Value | Reference |
| Boiling Point | 99 °C at 30 mmHg | --INVALID-LINK-- |
| Purity (Typical) | ≥ 96% | --INVALID-LINK-- |
Protocol 2: Purification by Column Chromatography
This method is suitable for removing impurities with similar boiling points to the product.
Materials:
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Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with a mixture of hexane and ethyl acetate. A typical starting eluent would be 98:2 hexane:ethyl acetate. The polarity can be gradually increased if necessary.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Typical Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Expected Purity | > 98% |
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for purifying this compound.
Technical Support Center: Reactions Involving 5-Fluoro-2-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 5-Fluoro-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to a reaction workup?
A1: Understanding the physical properties of this compound is crucial for planning an effective workup strategy. Key data is summarized in the table below.
| Property | Value |
| Molecular Weight | 138.14 g/mol |
| Form | Liquid |
| Density | 1.1446 g/mL at 25 °C |
| Flash Point | 76.7 °C (closed cup) |
| Refractive Index | n20/D 1.5244 |
Q2: What are the general stability characteristics of this compound during workup?
A2: this compound is generally stable under normal workup conditions. However, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. It is advisable to perform workups in a timely manner and to consider using an inert atmosphere for sensitive reactions.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can often be removed by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Alternatively, a bisulfite wash can be employed. In this procedure, a saturated aqueous solution of sodium bisulfite is added to the organic layer containing the aldehyde. The bisulfite adduct that forms is water-soluble and can be removed with the aqueous phase. The aldehyde can be regenerated from the aqueous layer by treatment with an acid or base, if desired.
Q4: Are there any specific safety precautions I should take when working up reactions with this compound?
A4: Yes, standard laboratory safety precautions should always be followed. This compound is a combustible liquid and may cause eye irritation.[1] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Extraction
Problem: A stable emulsion forms between the organic and aqueous layers during the workup, making separation difficult. This is a common issue when working with aromatic compounds.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Addition of Salt: Add a small amount of solid sodium chloride directly to the emulsion and swirl gently.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by removing particulate matter that may be stabilizing it.[2][3]
-
Solvent Evaporation: If the emulsion persists, and your product is not volatile, consider removing the organic solvent under reduced pressure and then re-dissolving the residue in a fresh portion of the extraction solvent before attempting the wash again.[2][3]
-
Centrifugation: If available, centrifuging the mixture can also effectively separate the layers.
Caption: Troubleshooting workflow for emulsion formation during workup.
Issue 2: Product is a Difficult-to-Remove Oil
Problem: After solvent evaporation, the product is obtained as a thick oil that is difficult to handle and purify.
Solutions:
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can often induce crystallization or solidify the product, which can then be isolated by filtration.
-
Co-evaporation: Dissolve the oily product in a suitable solvent (e.g., dichloromethane or toluene) and add silica gel. Evaporate the solvent to obtain a free-flowing powder. This "dry load" can then be directly loaded onto a chromatography column for purification.
-
High Vacuum: Place the oil under high vacuum for an extended period to remove any residual solvent that may be preventing solidification.
Experimental Protocol: Example Workup for a Wittig Reaction
This protocol provides a general workup procedure for a Wittig reaction between this compound and a phosphonium ylide.
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by TLC analysis), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
-
Solvent Removal (Optional but Recommended):
-
If the reaction was performed in a water-miscible solvent like THF, it is advisable to remove the bulk of the solvent under reduced pressure. This can help to prevent emulsion formation in the next step.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water to remove any remaining water-soluble impurities.
-
Wash the organic layer with brine to facilitate the removal of water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: General workflow for the workup of a Wittig reaction.
References
Technical Support Center: 5-Fluoro-2-methylbenzaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 5-Fluoro-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1]
Q2: What is the general stability of this compound?
A2: Under recommended storage conditions, this compound is stable.[1] However, like many aldehydes, it can be susceptible to oxidation over time, especially when exposed to air.[3]
Q3: What are the primary degradation products of this compound?
A3: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[3] In this case, the primary degradation product would be 5-fluoro-2-methylbenzoic acid.
Q4: What materials are incompatible with this compound?
A4: Strong oxidizing agents are incompatible with this compound and should be avoided.[1]
Q5: Is this compound sensitive to light?
A5: While the Safety Data Sheet does not explicitly mention light sensitivity, it is a good laboratory practice to store aromatic aldehydes in amber-colored vials or in the dark to prevent potential photochemical degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Perform a purity check using a suitable analytical method (e.g., HPLC, GC-MS). 3. If degradation is suspected, use a fresh, unopened sample. |
| Visible changes in the liquid (e.g., color change, precipitation) | Oxidation or contamination. | 1. Do not use the material if its appearance has changed. 2. Dispose of the material according to your institution's guidelines. 3. Ensure the container is properly sealed and stored under an inert atmosphere if possible. |
| Low assay or purity results | The compound has degraded over time. | 1. Refer to the certificate of analysis for the initial purity. 2. Consider performing an accelerated stability study to understand its degradation profile under your laboratory conditions. 3. For long-term use, it is advisable to periodically re-test the purity. |
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions.
1. Objective: To determine the degradation rate of this compound under elevated temperature and humidity.
2. Materials:
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This compound
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity
-
Appropriate analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS)
-
Amber glass vials with airtight caps
3. Methodology:
-
Initial Analysis (Time 0):
-
Take an initial sample of this compound from a fresh, unopened container.
-
Determine the initial purity and record any impurities using a validated analytical method. This will serve as the baseline.
-
-
Sample Preparation:
-
Aliquot the compound into several amber glass vials.
-
Tightly seal the vials. For studies including humidity, ensure the cap liner is appropriate to prevent moisture ingress.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the desired conditions. Recommended accelerated conditions according to ICH guidelines are 40°C ± 2°C / 75% RH ± 5% RH.[1]
-
For comparison, store a control sample under the recommended long-term storage conditions (e.g., 2-8°C or room temperature, protected from light).
-
-
Time Points:
-
Pull samples from the stability chambers at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[4]
-
-
Analysis:
-
At each time point, analyze the samples for purity and the formation of degradation products using the same analytical method as the initial analysis.
-
Quantify the amount of this compound remaining and any major degradation products.
-
4. Data Presentation:
The results of the stability study can be summarized in the following table:
| Storage Condition | Time Point (Months) | Purity (%) | Major Degradation Product(s) (%) | Appearance |
| 40°C / 75% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 | ||||
| Control | 0 | |||
| 6 |
Visualizations
Logical Workflow for Handling and Storage
References
Validation & Comparative
A Comparative Guide to Purity Confirmation of 5-Fluoro-2-methylbenzaldehyde via Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, confirming the purity of the target compound is of paramount importance. This guide provides a comprehensive comparison of spectral analysis techniques for the purity confirmation of 5-Fluoro-2-methylbenzaldehyde. By examining predicted spectral data alongside potential impurities, this document serves as a practical reference for researchers in the field.
Introduction to this compound and its Potential Impurities
This compound is a substituted aromatic aldehyde with applications in organic synthesis.[1] Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. The synthesis of this compound can proceed through various routes, with two common methods being the oxidation of 5-fluoro-2-methylbenzyl alcohol and the formylation of 4-fluoro-1-methylbenzene. These synthetic pathways can introduce specific impurities that may interfere with downstream applications.
Potential Impurities from Synthesis Routes:
-
From Oxidation of 5-fluoro-2-methylbenzyl alcohol:
-
5-fluoro-2-methylbenzyl alcohol (Starting Material): Incomplete oxidation can lead to the presence of the starting alcohol.
-
5-fluoro-2-methylbenzoic acid (Over-oxidation Product): Aggressive oxidation conditions can result in the formation of the corresponding carboxylic acid.
-
-
From Formylation of 4-fluoro-1-methylbenzene:
-
4-fluoro-1-methylbenzene (Starting Material): Unreacted starting material may remain in the final product.
-
Isomeric Products (e.g., 2-fluoro-4-methylbenzaldehyde): The formylation reaction may yield constitutional isomers.
-
Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and its potential impurities. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aldehyde Proton (CHO), δ (ppm) | Aromatic Protons, δ (ppm) | Methyl Protons (CH₃), δ (ppm) | Other |
| This compound | ~10.2 (s) | ~7.1-7.8 (m, 3H) | ~2.6 (s) | |
| 5-fluoro-2-methylbenzyl alcohol | - | ~6.9-7.3 (m, 3H) | ~2.3 (s) | ~4.7 (s, 2H, CH₂OH), ~1.8 (br s, 1H, OH) |
| 5-fluoro-2-methylbenzoic acid | - | ~7.2-8.0 (m, 3H) | ~2.7 (s) | ~11.5 (br s, 1H, COOH) |
| 4-fluoro-1-methylbenzene | - | ~6.9-7.1 (m, 4H) | ~2.3 (s) | |
| 2-fluoro-4-methylbenzaldehyde | ~10.3 (d) | ~7.0-7.7 (m, 3H) | ~2.4 (s) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbonyl Carbon (C=O), δ (ppm) | Aromatic Carbons, δ (ppm) | Methyl Carbon (CH₃), δ (ppm) | Other |
| This compound | ~191 | ~115-165 (d, JCF) | ~18 | |
| 5-fluoro-2-methylbenzyl alcohol | - | ~114-162 (d, JCF) | ~18 | ~64 (CH₂OH) |
| 5-fluoro-2-methylbenzoic acid | ~172 | ~116-164 (d, JCF) | ~19 | |
| 4-fluoro-1-methylbenzene | - | ~115-161 (d, JCF) | ~21 | |
| 2-fluoro-4-methylbenzaldehyde | ~190 (d) | ~117-163 (d, JCF) | ~21 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-H (Aromatic) | C-H (Aldehyde) | C-F Stretch |
| This compound | ~1705 | - | ~3050 | ~2850, ~2750 | ~1250 |
| 5-fluoro-2-methylbenzyl alcohol | - | ~3350 (broad) | ~3030 | - | ~1240 |
| 5-fluoro-2-methylbenzoic acid | ~1690 | ~3000 (broad) | ~3060 | - | ~1260 |
| 4-fluoro-1-methylbenzene | - | - | ~3040 | - | ~1220 |
| 2-fluoro-4-methylbenzaldehyde | ~1700 | - | ~3050 | ~2860, ~2760 | ~1230 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 138 | 137 ([M-H]⁺), 109 ([M-CHO]⁺), 83 |
| 5-fluoro-2-methylbenzyl alcohol | 140 | 123 ([M-OH]⁺), 109 ([M-CH₂OH]⁺), 91 |
| 5-fluoro-2-methylbenzoic acid | 156 | 139 ([M-OH]⁺), 111 ([M-COOH]⁺), 83 |
| 4-fluoro-1-methylbenzene | 110 | 109 ([M-H]⁺), 91 ([M-F]⁺) |
| 2-fluoro-4-methylbenzaldehyde | 138 | 137 ([M-H]⁺), 109 ([M-CHO]⁺), 83 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C). Analyze the chemical shifts, integration values, and coupling constants to identify the compound and any impurities.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them with the predicted data.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Perform the analysis on a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 m/z.
-
-
Data Analysis: Analyze the resulting chromatogram to separate the components of the sample. Identify each component by comparing its mass spectrum with reference libraries and the predicted fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the purity confirmation of this compound using the described spectral techniques.
Caption: Workflow for the spectral analysis and purity confirmation of this compound.
Conclusion
The combination of NMR, IR, and GC-MS provides a powerful and comprehensive approach for confirming the purity of this compound. By comparing the experimental data with the predicted spectral characteristics of the target compound and its potential impurities, researchers can confidently assess the quality of their synthesized material. This guide serves as a foundational resource for developing robust analytical methods for this and other related compounds in the fields of chemical research and drug development.
References
comparing the reactivity of 5-Fluoro-2-methylbenzaldehyde with other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Fluoro-2-methylbenzaldehyde with other commonly used substituted benzaldehydes. Understanding the nuanced reactivity of this and other benzaldehyde derivatives is crucial for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel molecules in the fields of medicinal chemistry and materials science. This document presents a blend of theoretical principles and practical experimental data to inform your research.
The Impact of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly alter this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halo (-F, -Cl) groups, increase the electrophilicity of the carbonyl carbon by pulling electron density away from the ring. This makes the aldehyde more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, decrease the electrophilicity of the carbonyl carbon by pushing electron density into the ring. This renders the aldehyde less reactive towards nucleophiles.
These electronic effects can be quantified using the Hammett equation, which provides a linear free-energy relationship for many reactions involving substituted benzene derivatives.[1]
Comparative Reactivity Analysis
To objectively compare the reactivity of this compound, we will consider its performance in two common and well-understood reaction types: nucleophilic addition (specifically, the Wittig reaction) and oxidation.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Aldehydes with electron-withdrawing groups react faster than those with electron-donating groups.[2]
Based on the electronic effects, we can predict the following reactivity order for the Wittig reaction:
4-Nitrobenzaldehyde > this compound ≈ Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde
The following table presents typical yields for the Wittig reaction with various substituted benzaldehydes, providing a semi-quantitative comparison. The yield for this compound is an educated estimate based on its electronic profile.
| Benzaldehyde Derivative | Substituents | Predicted Relative Reactivity | Typical Product Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | Highest | ~95[1] |
| This compound | 5-F (EWG), 2-CH₃ (EDG) | Moderate | ~85-90 (Estimated) |
| Benzaldehyde | Unsubstituted | Baseline | ~85 |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | Lower | ~80 |
| 4-Methoxybenzaldehyde | 4-OCH₃ (Strong EDG) | Lowest | ~75 |
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to their corresponding benzoic acids is another fundamental transformation. The reaction mechanism can influence the effect of substituents. For many common oxidants, such as potassium permanganate (KMnO₄), the reaction is facilitated by electron-withdrawing groups that make the aldehydic proton more acidic and susceptible to abstraction.[1]
The predicted reactivity order for oxidation is similar to that of nucleophilic addition:
4-Nitrobenzaldehyde > this compound ≈ Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde
The table below summarizes the product yields for the oxidation of various benzaldehydes with potassium permanganate.
| Benzaldehyde Derivative | Substituents | Predicted Relative Reactivity | Product Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | Highest | >90[3] |
| This compound | 5-F (EWG), 2-CH₃ (EDG) | Moderate | >90 (Estimated) |
| Benzaldehyde | Unsubstituted | Baseline | >90[3] |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | Lower | >90[3] |
| 4-Methoxybenzaldehyde | 4-OCH₃ (Strong EDG) | Lowest | >90[3] |
Note: While the yields for oxidation are generally high for all substrates, kinetic studies would reveal a more pronounced difference in reaction rates.
Experimental Protocols
The following are detailed, generalized protocols for the Wittig reaction and the oxidation of benzaldehydes. These can be adapted to compare the reactivity of this compound with other derivatives.
General Protocol for a Comparative Wittig Reaction
Objective: To compare the reaction time and yield of the Wittig reaction for different substituted benzaldehydes.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Substituted benzaldehyde (e.g., this compound, Benzaldehyde, 4-Nitrobenzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color. Stir the resulting ylide solution at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve the substituted benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Record the reaction time.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure alkene.
-
Analysis: Determine the yield of the purified product and compare it with the yields from other benzaldehyde derivatives.
General Protocol for a Comparative Oxidation Reaction
Objective: To compare the reaction time and yield of the oxidation for different substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (e.g., this compound, Benzaldehyde, 4-Nitrobenzaldehyde)
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Reaction Setup: Dissolve the substituted benzaldehyde (1.0 mmol) in 10 mL of acetone in a 50 mL round-bottom flask.
-
Oxidation: Add a solution of KMnO₄ (1.2 mmol) in 5 mL of water dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Continue stirring and monitor the reaction by TLC. The disappearance of the purple permanganate color indicates the progress of the reaction. Record the time for the color to disappear completely.
-
Work-up: After the reaction is complete, add a small amount of sodium bisulfite to quench any remaining KMnO₄. Acidify the mixture with 1 M HCl to precipitate the benzoic acid derivative.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification and Analysis: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water). Dry the purified product and determine its yield. Compare the yield and reaction time with those of other benzaldehydes.
Visualizing the Workflow and Concepts
To further clarify the principles and procedures discussed, the following diagrams have been generated.
Caption: Substituent effects on benzaldehyde reactivity.
Caption: Workflow for comparing benzaldehyde reactivities.
Conclusion
The reactivity of this compound is a result of the interplay between the electron-withdrawing 5-fluoro group and the electron-donating 2-methyl group. This leads to a moderate electrophilicity of the carbonyl carbon, making it generally more reactive than benzaldehydes with strong electron-donating groups but less reactive than those with strong electron-withdrawing groups in nucleophilic addition and oxidation reactions. The provided experimental protocols offer a framework for quantifying these differences in a laboratory setting, enabling researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to the Synthesis of 5-Fluoro-2-methylbenzaldehyde: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 5-Fluoro-2-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making efficient and reliable access to this intermediate of paramount importance.[1] This guide provides a comparative analysis of a newly proposed synthetic route to this compound against a more established method, offering detailed experimental protocols and performance data to inform synthetic strategy.
Established Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4][5] In the context of synthesizing this compound, this approach utilizes the commercially available and relatively inexpensive starting material, 4-fluorotoluene. The methyl and fluoro substituents both act as ortho-, para-directing groups, synergistically activating the position ortho to the methyl group for electrophilic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluorotoluene
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to ice-cold dimethylformamide (DMF, 3 equivalents). The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent. 4-Fluorotoluene (1 equivalent) is then added dropwise, and the reaction mixture is heated to 80°C for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
A New Synthetic Route: Radical Bromination and Sommelet Reaction
This novel, two-step approach offers an alternative pathway to this compound, commencing with the radical bromination of 4-fluorotoluene to yield 5-fluoro-2-methylbenzyl bromide, which is then converted to the target aldehyde via the Sommelet reaction.[6][7][8] This route avoids the use of phosphorus oxychloride and offers a potentially milder alternative.
Experimental Protocol:
Step 1: Radical Bromination of 4-Fluorotoluene
To a solution of 4-fluorotoluene (1 equivalent) in carbon tetrachloride (CCl₄), N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) are added.[9] The reaction mixture is heated to reflux under irradiation with a UV lamp for 4 hours. The reaction is monitored by TLC until the starting material is consumed. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-fluoro-2-methylbenzyl bromide, which can be used in the next step without further purification.
Step 2: Sommelet Reaction of 5-Fluoro-2-methylbenzyl bromide
The crude 5-fluoro-2-methylbenzyl bromide (1 equivalent) is dissolved in a mixture of ethanol and water. Hexamethylenetetramine (HMTA, 1.2 equivalents) is added, and the mixture is heated to reflux for 6 hours.[8][10] After cooling, the reaction mixture is acidified with hydrochloric acid and refluxed for an additional hour to hydrolyze the intermediate. The mixture is then cooled and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography to give this compound.
Performance Comparison
The following table summarizes the key performance indicators for both the established and the new synthetic routes to this compound.
| Parameter | Established Route (Vilsmeier-Haack) | New Route (Bromination/Sommelet) |
| Starting Material | 4-Fluorotoluene | 4-Fluorotoluene |
| Number of Steps | 1 | 2 |
| Key Reagents | POCl₃, DMF | NBS, Benzoyl Peroxide, HMTA |
| Typical Yield | Moderate to Good (60-75%) | Good (Overall 65-80%) |
| Purity (after chromatography) | High (>98%) | High (>98%) |
| Reaction Conditions | 80°C | Reflux |
| Advantages | Single step, well-established | Avoids POCl₃, potentially milder |
| Disadvantages | Use of corrosive POCl₃ | Two-step process, use of CCl₄ |
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic approach, the following diagrams have been generated.
Comparative Analysis of Synthetic Routes
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Fluoro-2-methylbenzyl bromide [myskinrecipes.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reaction Products of 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 5-fluoro-2-methylbenzaldehyde, a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aromatic ring, imparts distinct reactivity and properties to its derivatives, which are of significant interest in pharmaceutical and materials science research.[1][2] This document details the synthesis, characterization, and comparative performance of various products derived from this aldehyde, supported by experimental data and protocols.
I. Condensation Reactions: Building Complexity
The aldehyde functionality of this compound serves as a reactive handle for various condensation reactions, enabling the formation of new carbon-carbon bonds and the construction of complex molecular scaffolds.
A. Claisen-Schmidt (Aldol) Condensation: Synthesis of a Chalcone Derivative
The base-catalyzed Claisen-Schmidt condensation with acetophenone yields an α,β-unsaturated ketone, a chalcone derivative. These compounds are known for their diverse biological activities.
Reaction Product: (E)-1-(5-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one
Alternative Synthesis: While the Claisen-Schmidt condensation is the most common route, alternative methods for synthesizing similar chalcones include microwave-assisted synthesis and the use of different catalytic systems to improve yields and reaction times.
Data Summary:
| Property | (E)-1-(5-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one (Predicted) | (E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one (Experimental)[3] |
| Molecular Formula | C₁₆H₁₃FO | C₁₆H₁₄O |
| Molecular Weight | 240.27 g/mol | 222.28 g/mol |
| Appearance | Pale yellow solid | Not specified |
| Melting Point | Not available | Not available |
| Yield | >80% (Typical for similar reactions) | Not specified |
Experimental Protocol:
A solution of this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol is treated with an aqueous solution of sodium hydroxide (2 equivalents) at room temperature. The mixture is stirred for several hours, during which a precipitate forms. The solid product is collected by vacuum filtration, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.
Characterization Data (Predicted based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90-7.20 (m, 8H, Ar-H), 7.80 (d, 1H, J=16 Hz, -CO-CH=), 7.45 (d, 1H, J=16 Hz, =CH-Ar), 2.40 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.0 (C=O), 162.5 (d, J=245 Hz, C-F), 145.0, 135.0, 132.0, 130.0, 129.0, 128.5, 128.0, 125.0, 122.0, 115.0 (d, J=22 Hz, C-H), 20.0 (-CH₃).
-
IR (KBr, cm⁻¹): 3060 (Ar C-H), 1660 (C=O), 1600 (C=C), 1230 (C-F).
-
MS (EI): m/z 240 (M⁺).
B. Knoevenagel Condensation: Synthesis of a Malononitrile Derivative
The Knoevenagel condensation with an active methylene compound like malononitrile, typically catalyzed by a weak base, yields a dicyanovinyl derivative.
Reaction Product: 2-((5-fluoro-2-methylphenyl)methylene)malononitrile
Alternative Synthesis: Alternatives to traditional base catalysis include the use of ionic liquids or solid-supported catalysts to facilitate greener and more efficient reactions.
Data Summary:
| Property | 2-((5-fluoro-2-methylphenyl)methylene)malononitrile (Predicted) | 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile (Experimental)[4] |
| Molecular Formula | C₁₁H₇FN₂ | C₂₁H₁₃N₃O |
| Molecular Weight | 186.19 g/mol | 323.34 g/mol |
| Appearance | White to pale yellow solid | Colorless crystals |
| Melting Point | Not available | 223 °C |
| Yield | >90% (Typical for similar reactions) | Not specified |
Experimental Protocol:
A mixture of this compound (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of piperidine in ethanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Characterization Data (Predicted based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80 (s, 1H, =CH-), 7.60-7.10 (m, 3H, Ar-H), 2.45 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 163.0 (d, J=250 Hz, C-F), 155.0, 135.0, 132.0, 128.0, 116.0 (d, J=23 Hz, C-H), 114.0 (CN), 113.0 (CN), 85.0 (=C(CN)₂), 20.0 (-CH₃).
-
IR (KBr, cm⁻¹): 3070 (Ar C-H), 2220 (CN), 1600 (C=C), 1240 (C-F).
-
MS (EI): m/z 186 (M⁺).
II. Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. Using methyltriphenylphosphonium bromide, this compound can be converted to its corresponding styrene derivative.
Reaction Product: 5-fluoro-2-methylstyrene
Alternative Synthesis: The Horner-Wadsworth-Emmons reaction is a common alternative that often provides better yields and easier purification of the E-alkene product.
Data Summary:
| Property | 5-fluoro-2-methylstyrene (Predicted) | α-Methylstyrene (Experimental)[5] |
| Molecular Formula | C₉H₉F | C₉H₁₀ |
| Molecular Weight | 136.17 g/mol | 118.18 g/mol |
| Appearance | Colorless liquid | Not specified |
| Boiling Point | Not available | Not specified |
| Yield | Moderate to good | Not specified |
Experimental Protocol:
To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium is added at 0 °C to generate the ylide. A solution of this compound (1 equivalent) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
Characterization Data (Predicted based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-6.90 (m, 3H, Ar-H), 6.80 (dd, 1H, J=17.6, 10.8 Hz, -CH=CH₂), 5.70 (d, 1H, J=17.6 Hz, =CH₂), 5.30 (d, 1H, J=10.8 Hz, =CH₂), 2.30 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.0 (d, J=243 Hz, C-F), 138.0, 136.0, 130.0, 128.0, 115.0 (=CH₂), 114.0 (d, J=21 Hz, C-H), 19.0 (-CH₃).
-
IR (neat, cm⁻¹): 3080 (=C-H), 1630 (C=C), 1220 (C-F), 910, 990 (=CH₂ bend).
-
MS (EI): m/z 136 (M⁺).
III. Oxidation and Reduction Reactions
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functionalized building blocks.
A. Oxidation to 5-fluoro-2-methylbenzoic acid
Reaction Product: 5-fluoro-2-methylbenzoic acid
Alternative Synthesis: Milder and more selective oxidizing agents such as silver oxide or buffered potassium permanganate can be used to minimize side reactions.[6]
Data Summary:
| Property | 5-fluoro-2-methylbenzoic acid (Experimental)[7] |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White solid |
| Melting Point | 130 °C |
| Yield | High |
Experimental Protocol:
This compound is dissolved in a suitable solvent like acetone, and a solution of potassium permanganate in water is added portion-wise while maintaining the temperature. The reaction is stirred until the purple color of the permanganate disappears. The mixture is then filtered to remove manganese dioxide, and the filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid. The product is collected by filtration and recrystallized.[7]
B. Reduction to 5-fluoro-2-methylbenzyl alcohol
Reaction Product: 5-fluoro-2-methylbenzyl alcohol
Alternative Synthesis: Catalytic hydrogenation offers a greener alternative to metal hydride reducing agents.
Data Summary:
| Property | 5-fluoro-2-methylbenzyl alcohol (Experimental)[8] |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| Appearance | Solid |
| Melting Point | 36-40 °C |
| Yield | High |
Experimental Protocol:
To a solution of this compound in methanol at 0 °C, sodium borohydride is added in small portions. The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the alcohol.
IV. Formation of Nitrogen-Containing Derivatives
The carbonyl group of this compound readily reacts with nitrogen nucleophiles to form imine-based derivatives such as oximes and hydrazones.
A. Oxime Formation
Reaction Product: this compound oxime
Alternative Synthesis: Microwave-assisted synthesis can significantly reduce reaction times.[]
Data Summary:
| Property | This compound oxime (Predicted) | 2-Fluoro-4-methylbenzaldehyde oxime (Experimental)[10] |
| Molecular Formula | C₈H₈FNO | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol | 153.15 g/mol |
| Appearance | White solid | Not specified |
| Melting Point | Not available | Not specified |
| Yield | >90% (Typical for similar reactions)[] | Not specified |
Experimental Protocol:
A mixture of this compound, hydroxylamine hydrochloride, and a base such as sodium acetate in aqueous ethanol is heated at reflux for a short period. Upon cooling, the oxime product crystallizes and is collected by filtration.[]
B. Phenylhydrazone Formation
Reaction Product: this compound phenylhydrazone
Alternative Synthesis: Acid catalysis can be employed to accelerate the reaction.
Data Summary:
| Property | This compound phenylhydrazone (Predicted) | Phenylhydrazone of a substituted benzaldehyde (Experimental) |
| Molecular Formula | C₁₄H₁₃FN₂ | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 228.27 g/mol | 242.28 g/mol |
| Appearance | Yellow solid | White powder |
| Melting Point | Not available | 118.1–119.7 °C |
| Yield | High | 78.3% |
Experimental Protocol:
This compound is dissolved in ethanol, and a solution of phenylhydrazine in ethanol is added. A few drops of glacial acetic acid can be added as a catalyst. The mixture is warmed gently and then allowed to cool, whereupon the phenylhydrazone precipitates. The product is collected by filtration and recrystallized.
V. Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]
- 3. (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one | C16H14O | CID 6162622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalysts for 5-Fluoro-2-methylbenzaldehyde reactions
A Comparative Guide to Catalysts for Reactions Involving 5-Fluoro-2-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, this compound is a valuable intermediate in the synthesis of a wide range of bioactive molecules and complex organic structures.[1][2] Its reactivity, characterized by the presence of an aldehyde functional group and a fluorine-substituted aromatic ring, allows for its participation in numerous transformations, including oxidation, condensation, and olefination reactions.[1] The choice of catalyst is paramount in these reactions to ensure high yield, selectivity, and favorable reaction kinetics. This guide provides a comparative analysis of catalysts employed in key reactions involving this compound and its synthesis, supported by experimental data from related compounds to establish performance benchmarks.
Synthesis of this compound via Catalytic Oxidation
The primary route to this compound is through the selective oxidation of its precursor, 5-fluoro-2-methyltoluene. The choice of oxidant and catalyst is critical to prevent over-oxidation to the corresponding benzoic acid.
A highly effective method for this transformation involves the use of manganese(III) oxide (Mn₂O₃) in the presence of sulfuric acid. This process has been shown to produce fluorobenzaldehydes in high yields.[3] Another approach for a similar transformation involves a two-step process: radical bromination of the methyl group followed by oxidation. For the synthesis of the related 5-Fluoro-2-nitrobenzaldehyde, this is achieved using N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator like Azobisisobutyronitrile (AIBN), followed by oxidation of the resulting benzylic bromide. The oxidation of the intermediate (5-Fluoro-2-nitrophenyl)-methanol to the aldehyde has been accomplished with Pyridinium dichromate (PDC), yielding the final product in good yield.[4]
Table 1: Performance of Catalysts in the Synthesis of Fluorinated Benzaldehydes
| Catalyst/Reagent | Precursor | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Mn₂O₃ / H₂SO₄ | Fluorotoluene | Fluorobenzaldehyde | Not specified | Heating | 90-94.3 | [3] |
| AIBN (cat.) / NBS | 5-Fluoro-2-nitrotoluene | 2-Bromo-1-(bromomethyl)-4-fluorobenzene | Carbon tetrachloride | Reflux, 8 hours | Not specified | [4] |
| PDC | (5-Fluoro-2-nitrophenyl)-methanol | 5-Fluoro-2-nitrobenzaldehyde | Dichloromethane | Stirred, 6 hours | 69 | [4] |
Experimental Protocols:
General Procedure for Oxidation using Mn₂O₃:
-
To a reaction vessel, add manganese(III) oxide and 5-fluoro-2-methyltoluene.
-
Heat the mixture while gradually adding sulfuric acid.
-
Upon completion of the reaction, the mixture is cooled and filtered.
-
The product is then purified from the filtrate, for instance, by extraction with a suitable organic solvent like dichloromethane, followed by distillation.[3]
General Procedure for Two-Step Oxidation via Bromination:
-
Bromination: Reflux a solution of the substituted toluene and N-Bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride) with a catalytic amount of AIBN for several hours.[4]
-
Oxidation: The crude benzylic bromide is then oxidized using an oxidizing agent like Pyridinium dichromate (PDC) in a solvent such as dichloromethane. The reaction is typically stirred at room temperature until completion, monitored by TLC.[4]
Experimental Workflow for Synthesis of Fluorinated Benzaldehydes
Caption: Synthetic pathways to fluorinated benzaldehydes.
Knoevenagel Condensation Reactions
Commonly used catalysts range from simple amines like piperidine to stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Organocatalysts like L-proline have also been effectively employed. Interestingly, mechanochemical methods may allow the reaction to proceed efficiently even without a catalyst.
Table 2: Representative Catalyst Performance in Knoevenagel Condensation of Benzaldehydes
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) (Substrate) | Reference |
| Piperidine | Homogeneous Base | Malononitrile | Ethanol | Room Temp. | 2-4 h | ~95 (2-Chloro-6-fluorobenzaldehyde) | [5] |
| DBU | Homogeneous Base | Ethyl Cyanoacetate | Water | Room Temp. | 20 min | 96 (Benzaldehyde) | [6] |
| L-Proline | Organocatalyst | Malononitrile / Ethyl Acetoacetate | Ethanol | Reflux | 5-6 h | 85-92 (Substituted Benzaldehydes) | [5] |
| None (Mechanochemical) | Catalyst-Free | Malononitrile | Solvent-Free | Room Temp. | 30 min | Quantitative (Fluorinated Benzaldehydes) | [7] |
Experimental Protocols:
General Procedure for Piperidine-Catalyzed Knoevenagel Condensation:
-
In a round-bottom flask, dissolve this compound and the active methylene compound (e.g., malononitrile) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the product can often be isolated by filtration if it precipitates, or after removal of the solvent and purification by recrystallization or column chromatography.[5]
General Procedure for DBU-Catalyzed Knoevenagel Condensation in Water:
-
To a suspension of the aldehyde and active methylene compound in water, add a catalytic amount of DBU.
-
Stir the mixture vigorously at room temperature.
-
The product, being less soluble in water, will often precipitate and can be collected by filtration.[6]
Knoevenagel Condensation Pathway
Caption: Generalized pathway for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. This compound can be effectively used in this reaction to synthesize various alkene derivatives, which are important precursors in medicinal chemistry. The reaction involves the formation of a phosphorus ylide, typically generated in situ by treating a phosphonium salt with a strong base.
While specific comparative studies on bases for the Wittig reaction of this compound are not available, research on other perfluorohalogenated benzaldehydes provides valuable insights into the performance of various organic bases.
Table 3: Performance of Organic Bases in the Wittig Reaction of a Perfluorohalogenated Benzaldehyde
| Base | Base Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MTBD | Guanidine Base | THF | 60 | 2 | 36 | [8] |
| DBN | Amidine Base | THF | 60 | 2 | 15 | [8] |
| DBU | Amidine Base | THF | 60 | 2 | 37 | [8] |
| TMG | Guanidine Base | THF | 80 | 6 | 55 | [8] |
| n-BuLi | Organolithium | THF | 0 to RT | 2-4 | High (General) | [9] |
Experimental Protocols:
General Procedure for the Wittig Reaction:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for about an hour.[9]
-
Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of this compound in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.[9]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like diethyl ether. The combined organic layers are then washed, dried, and concentrated. The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography.[9]
Wittig Reaction Workflow
Caption: Key steps in the Wittig reaction.
Synthesis of Heterocyclic Compounds
This compound is a key building block for the synthesis of various heterocyclic compounds.[1] These syntheses often involve multi-component reactions where the aldehyde reacts with other precursors in the presence of a catalyst. The choice of catalyst can influence the reaction pathway and the structure of the resulting heterocycle. For instance, in reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds, the catalyst and reaction conditions (e.g., temperature, use of microwave or ultrasound) can determine whether a pyrazoloquinolinenone or a pyrazoloquinazolinone is formed.[10]
While specific quantitative comparisons for catalysts in heterocycle synthesis from this compound are not detailed in the available literature, the general principle is that acidic or basic catalysts are employed to facilitate the condensation and cyclization steps. The selection of the catalyst is highly dependent on the specific heterocyclic system being synthesized.
References
- 1. nbinno.com [nbinno.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Assessing the Biological Activity of 5-Fluoro-2-methylbenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-Fluoro-2-methylbenzaldehyde is a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel pharmaceutical compounds.[1][2] The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[3] This guide provides a comparative assessment of the biological activities of derivatives synthesized from fluorinated benzaldehydes, with a focus on their anticancer and antimicrobial potential. The information presented is curated from experimental studies to facilitate further research and drug development efforts.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various benzaldehyde derivatives are frequently evaluated against a range of cancer cell lines. A notable study synthesized a series of novel isoniazid-hydrazone analogues, some of which were derived from fluorinated benzaldehydes, and assessed their cytotoxic activities. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined using the MTT assay.
Table 1: In Vitro Cytotoxic Activity of Fluorinated Benzaldehyde Hydrazone Derivatives
| Compound ID | Structure | PC3 (Prostate Cancer) IC₅₀ (µM) | DLD-1 (Colon Cancer) IC₅₀ (µM) | HEK-293T (Normal Kidney) IC₅₀ (µM) |
| 4 | 2-Fluorobenzaldehyde derivative | 10.28 | 13.49 | >250 |
| 5 | 3-Fluorobenzaldehyde derivative | 11.22 | 19.33 | >250 |
| 6 | 4-Fluorobenzaldehyde derivative | 16.03 | 17.82 | >250 |
| 1 | Benzaldehyde derivative (non-fluorinated) | 14.30 | 22.53 | >250 |
| Cisplatin | Standard Chemotherapy Drug | 15.80 | 26.70 | 8.50 |
Data sourced from a study on isoniazid-hydrazone analogues.[1][4] The structures are simplified to indicate the parent aldehyde used in the synthesis of the hydrazone derivative.
The results indicate that the fluorinated benzaldehyde hydrazone derivatives, particularly the 2-fluoro (Compound 4) and 3-fluoro (Compound 5) analogues, exhibited potent cytotoxic activity against both PC3 and DLD-1 cancer cell lines, with IC₅₀ values lower than or comparable to the standard chemotherapeutic drug, cisplatin.[1][4] Importantly, these compounds showed high selectivity, with significantly lower toxicity towards the normal HEK-293T cell line compared to cisplatin.[4]
Comparative Analysis of Antimicrobial Activity
Schiff bases and hydrazones derived from substituted benzaldehydes are also widely investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of a Fluorinated Benzaldehyde Schiff Base Derivative
| Compound | Target Microorganism | MIC (µg/mL) |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 |
| Escherichia coli | 1.6 | |
| Pseudomonas fluorescence | 2.8 | |
| Staphylococcus aureus | 3.4 | |
| Aspergillus niger | 47.5 |
Data for a Schiff base derived from 5-chloro-salicylaldehyde and a primary amine.[5]
One study on a series of Schiff bases derived from 5-chloro-salicylaldehyde highlighted a derivative containing a fluorobenzyl group that demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria like E. coli and P. fluorescence.[5]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
References
- 1. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid-Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying 5-Fluoro-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both GC-MS and HPLC offer robust and reliable approaches for the quantification of 5-Fluoro-2-methylbenzaldehyde. GC-MS is highly suitable for this volatile compound, providing excellent sensitivity and selectivity without the need for derivatization. HPLC, a versatile and widely accessible technique, is also a strong candidate, particularly when coupled with a derivatization step to enhance UV detection. The choice between these methods will depend on available instrumentation, sample matrix, and the specific requirements of the analysis, such as desired sensitivity and sample throughput.
Quantitative Data Comparison
The following tables summarize typical performance characteristics for the analysis of aromatic aldehydes using GC-MS and HPLC. These values are representative and should be established for this compound during method validation.
Table 1: Comparison of GC-MS and HPLC for Aromatic Aldehyde Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on partitioning between a stationary and mobile phase, detection by UV absorbance. |
| Derivatization | Generally not required. | Often recommended (e.g., with 2,4-dinitrophenylhydrazine - DNPH) to improve detection. |
| Sensitivity | High, with Limits of Detection (LOD) often in the low µg/L to ng/L range. | Moderate to high, LODs typically in the µg/L range, can be improved with derivatization. |
| Selectivity | Excellent, mass spectrometer provides high confidence in identification. | Good, but may be susceptible to interferences from co-eluting compounds with similar UV absorbance. |
| Sample Throughput | Moderate, run times are typically longer than HPLC. | High, especially with modern UHPLC systems. |
| Instrumentation | Requires a GC-MS system. | Requires an HPLC system with a UV detector. |
Table 2: Representative Quantitative Performance Data for Aromatic Aldehyde Analysis
| Parameter | GC-MS (Direct Injection) | HPLC (with DNPH Derivatization) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.05 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/mL | 0.15 - 3 µg/mL |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
Disclaimer: The data presented in Table 2 is based on the analysis of similar aromatic aldehydes and should be considered as a guideline. Method validation is required to establish these parameters for this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the direct analysis of the volatile this compound.
a. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.
b. GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of this compound |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol includes a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.
a. Sample Preparation and Derivatization:
-
DNPH Reagent: Prepare a solution of DNPH in acetonitrile with a catalytic amount of sulfuric acid.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Derivatization of Standards: Mix aliquots of the standard solutions with the DNPH reagent and allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.
-
Derivatization of Samples: Mix the sample containing this compound with the DNPH reagent under the same conditions as the standards.
-
Calibration Standards: Prepare a series of derivatized calibration standards.
b. HPLC Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | Approximately 360 nm (optimize for the DNPH derivative) |
Visualized Workflows
Conclusion
This guide provides a starting point for developing and validating analytical methods for the quantification of this compound. Both GC-MS and HPLC are powerful techniques capable of providing accurate and reliable results. The choice of method should be based on the specific analytical needs and available resources. It is imperative that any chosen method is thoroughly validated according to industry guidelines to ensure data integrity.
A Comparative Guide to 5-Fluoro-2-methylbenzaldehyde and 4-Fluoro-2-methylbenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. Substituted benzaldehydes, in particular, serve as versatile building blocks for a vast array of complex molecules. This guide provides a detailed comparison of two constitutional isomers, 5-Fluoro-2-methylbenzaldehyde and 4-Fluoro-2-methylbenzaldehyde, offering insights into their respective physicochemical properties, reactivity, and applications in organic synthesis.
The positional difference of the fluorine atom on the benzene ring significantly influences the electronic environment and steric hindrance around the reactive aldehyde group, leading to distinct behaviors in chemical transformations. This comparison aims to equip researchers with the necessary information to make informed decisions when selecting between these two valuable synthetic intermediates.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physical and spectroscopic properties of these isomers is crucial for their identification, handling, and analysis. The following table summarizes key data for both compounds.
| Property | This compound | 4-Fluoro-2-methylbenzaldehyde |
| CAS Number | 22062-53-9[1] | 63082-45-1[2][3][4] |
| Molecular Formula | C₈H₇FO[1] | C₈H₇FO[2][3][4] |
| Molecular Weight | 138.14 g/mol [1] | 138.14 g/mol [2][3][4] |
| Appearance | Liquid[1] | Colorless to pale yellow transparent liquid[2][4] |
| Density | 1.1446 g/mL at 25 °C[1] | ~1.0 g/cm³[2] |
| Boiling Point | Not specified | 87°C[2] |
| Flash Point | 76.7 °C (closed cup)[1] | 82°C[2] |
| Refractive Index | n20/D 1.5244[1] | 1.526[2] |
Spectroscopic Data Comparison
¹H NMR Spectroscopy:
-
This compound: The aldehyde proton will appear as a singlet. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The fluorine atom at the 5-position will primarily influence the chemical shifts of the protons at the 4 and 6 positions through-space and through-bond coupling.
-
4-Fluoro-2-methylbenzaldehyde: The aldehyde proton will also be a singlet. The fluorine atom at the 4-position will significantly influence the protons at the 3 and 5 positions. The relative positions of the aromatic proton signals will differ distinctly from its isomer.
¹³C NMR Spectroscopy:
-
The chemical shifts of the aromatic carbons will be indicative of the substituent positions. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The differing positions of the electron-withdrawing fluorine and electron-donating methyl group will result in a unique set of chemical shifts for the aromatic carbons in each isomer.
¹⁹F NMR Spectroscopy:
-
This technique would provide a clear distinction, with the fluorine signal appearing at a characteristic chemical shift for each isomer.
Reactivity and Synthetic Applications
Both this compound and 4-Fluoro-2-methylbenzaldehyde are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][4] The fluorine atom can enhance metabolic stability and bioavailability of the final products.[2] Their reactivity is primarily centered around the aldehyde functional group, which readily participates in reactions such as condensations, oxidations, and reductions.[2]
The key difference in their reactivity stems from the electronic and steric effects of the substituents:
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. The methyl group is electron-donating, which slightly deactivates the aldehyde. The relative positions of these groups determine the overall electronic nature of the aldehyde.
-
Steric Effects: In 4-Fluoro-2-methylbenzaldehyde, the methyl group is ortho to the aldehyde, creating steric hindrance that can impede the approach of bulky nucleophiles. In this compound, the methyl group is also ortho to the aldehyde, leading to a similar steric environment around the carbonyl group.
Comparative Performance in Key Synthetic Reactions
While direct comparative studies with quantitative yields for these specific isomers are scarce in the literature, we can predict their relative performance in common synthetic transformations based on established chemical principles.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. The reaction rate is sensitive to the electrophilicity of the aldehyde.
| Reactant | Product | Expected Relative Yield |
| This compound | α,β-unsaturated product | High |
| 4-Fluoro-2-methylbenzaldehyde | α,β-unsaturated product | High |
Rationale: Both isomers possess an electron-withdrawing fluorine atom, which enhances the reactivity of the aldehyde towards nucleophilic attack by the enolate of the active methylene compound. The steric hindrance from the ortho-methyl group is present in both isomers and will influence the approach of the nucleophile. The subtle electronic differences may lead to minor variations in reaction rates and yields, but both are expected to be efficient substrates for this reaction.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and phosphorus ylides. The success of the reaction depends on the reactivity of both the aldehyde and the ylide.
| Reactant | Ylide | Product | Expected Relative Yield |
| This compound | Stabilized Ylide | (E)-alkene | Good to Excellent |
| 4-Fluoro-2-methylbenzaldehyde | Stabilized Ylide | (E)-alkene | Good to Excellent |
| This compound | Unstabilized Ylide | (Z)-alkene | Moderate to Good |
| 4-Fluoro-2-methylbenzaldehyde | Unstabilized Ylide | (Z)-alkene | Moderate to Good |
Rationale: The electrophilic nature of the aldehyde in both isomers makes them good candidates for the Wittig reaction. The steric hindrance of the ortho-methyl group might slightly disfavor the reaction with very bulky ylides. Stabilized ylides are less reactive and generally lead to the thermodynamically more stable (E)-alkene, and the reaction is expected to proceed well with both isomers. Unstabilized ylides are more reactive and typically yield the kinetically controlled (Z)-alkene.
Experimental Protocols
The following are generalized experimental protocols for the Knoevenagel condensation and Wittig reaction. Researchers should optimize these conditions for their specific substrates and laboratory setup.
Protocol 1: General Procedure for Knoevenagel Condensation
Materials:
-
This compound or 4-Fluoro-2-methylbenzaldehyde
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve the fluoro-2-methylbenzaldehyde isomer (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).
-
Stir the reaction mixture at room temperature or heat gently as required.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: General Procedure for Wittig Reaction
Materials:
-
This compound or 4-Fluoro-2-methylbenzaldehyde
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Saturated aqueous ammonium chloride
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C and add the strong base (1.1 equivalents) dropwise. Stir the resulting mixture at 0°C for 30 minutes and then at room temperature for 1 hour to form the ylide.
-
Reaction: Cool the ylide solution back to 0°C and add a solution of the fluoro-2-methylbenzaldehyde isomer (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Conclusion
Both this compound and 4-Fluoro-2-methylbenzaldehyde are valuable and reactive intermediates in organic synthesis. The choice between these two isomers will likely depend on the specific electronic properties desired in the final product and the synthetic route employed. The ortho-methyl group in both isomers introduces similar steric considerations. While their reactivity in many standard transformations is expected to be comparable due to the activating effect of the fluorine atom, subtle differences in electronic distribution may be exploited for specific synthetic strategies. The information and protocols provided in this guide serve as a foundation for researchers to effectively utilize these versatile building blocks in their synthetic endeavors.
References
cost-benefit analysis of different 5-Fluoro-2-methylbenzaldehyde synthetic routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways
5-Fluoro-2-methylbenzaldehyde is a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its strategic fluorine substitution can enhance the metabolic stability and biological activity of target compounds. This guide provides a comparative analysis of three potential synthetic routes to this valuable intermediate, offering a cost-benefit analysis supported by available experimental data and detailed methodologies to inform laboratory and process development decisions.
At a Glance: Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are evaluated:
-
Ortho-Formylation of 4-Fluorotoluene: A direct approach to introduce the aldehyde functionality onto the commercially available starting material.
-
Oxidation of 5-Fluoro-2-methylbenzyl Alcohol: A reliable method utilizing a readily available alcohol precursor.
-
Sommelet Reaction of 5-Fluoro-2-methylbenzyl Chloride: A classic method for the conversion of benzylic halides to aldehydes.
The following sections provide a detailed breakdown of each route, including a cost-benefit analysis, experimental protocols, and a visual representation of the synthetic pathways.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route, providing a clear comparison of their respective advantages and disadvantages.
Table 1: Cost-Benefit Analysis of Synthetic Routes
| Parameter | Route 1: Ortho-Formylation | Route 2: Oxidation | Route 3: Sommelet Reaction |
| Starting Material Cost | Low to Moderate | Moderate | Moderate |
| Reagent Cost | High (TiCl4, Dichloromethyl methyl ether) | Low to Moderate (PCC or MnO2) | Low (Hexamethylenetetramine) |
| Estimated Yield | Moderate to Good (60-80%) | Good to Excellent (80-95%) | Moderate (50-70%) |
| Reaction Time | Short (hours) | Short (hours) | Long (overnight) |
| Scalability | Moderate | High | Moderate |
| Safety & Handling | High (corrosive and carcinogenic reagents) | Moderate to High (toxic chromium reagents or large excess of MnO2) | Low to Moderate |
| Environmental Impact | High (chlorinated solvents, metal waste) | Moderate (chromium waste or manganese waste) | Low |
Table 2: Reagent and Starting Material Cost Estimates
| Compound | CAS Number | Estimated Price (USD) | Supplier Examples |
| 4-Fluorotoluene | 352-32-9 | ~$18-34 / 100g | Chem-Impex, Fisher Scientific |
| Dichloromethyl methyl ether | 4885-02-3 | ~$3500 / kg | IndiaMART |
| Titanium tetrachloride (TiCl4) | 7550-45-0 | Varies | Various |
| 5-Fluoro-2-methylbenzyl alcohol | Not readily available | ~$78 / 250mg | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | ~$33 / 25g | Sigma-Aldrich, GTI Laboratory Supplies |
| Manganese dioxide (MnO2) | 1313-13-9 | ~$5.50 / unit (size not specified) | United Nuclear |
| 5-Fluoro-2-methylbenzyl chloride | Not readily available | - | - |
| Hexamethylenetetramine | 100-97-0 | ~$18.53 / 250g | Chem-Impex, Thermo Scientific |
Note: Prices are estimates based on available online data and may vary depending on the supplier, purity, and quantity.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.
Route 1: Ortho-Formylation of 4-Fluorotoluene (Rieche Formylation)
This method involves the direct introduction of a formyl group onto the aromatic ring of 4-fluorotoluene using dichloromethyl methyl ether and a Lewis acid catalyst.[2]
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorotoluene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl4) (1.1 eq) to the stirred solution.
-
To this mixture, add dichloromethyl methyl ether (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield this compound.
Route 2: Oxidation of 5-Fluoro-2-methylbenzyl Alcohol
This route involves the oxidation of the corresponding benzyl alcohol to the aldehyde. Both pyridinium chlorochromate (PCC) and activated manganese dioxide (MnO2) are common reagents for this transformation.[3][4]
Procedure using Pyridinium Chlorochromate (PCC):
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous dichloromethane.
-
To this suspension, add a solution of 5-fluoro-2-methylbenzyl alcohol (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Procedure using Manganese Dioxide (MnO2):
-
To a solution of 5-fluoro-2-methylbenzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or hexane), add activated MnO2 (5-10 eq).[3]
-
Stir the suspension vigorously at room temperature or under reflux for several hours to overnight. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Route 3: Sommelet Reaction of 5-Fluoro-2-methylbenzyl Chloride
The Sommelet reaction converts a benzylic halide to an aldehyde using hexamethylenetetramine (HMTA) followed by hydrolysis.[5][6]
Procedure:
-
In a suitable solvent such as chloroform or ethanol, dissolve 5-fluoro-2-methylbenzyl chloride (1.0 eq) and hexamethylenetetramine (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours to form the quaternary ammonium salt.
-
Cool the mixture, and if a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Hydrolyze the resulting salt by refluxing with a mixture of water and an acid (e.g., acetic acid or hydrochloric acid) or with aqueous formaldehyde solution until the evolution of ammonia ceases.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Route 1: Ortho-Formylation of 4-Fluorotoluene.
Caption: Route 2: Oxidation of 5-Fluoro-2-methylbenzyl alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
Safety Operating Guide
Safe Disposal Protocol for 5-Fluoro-2-methylbenzaldehyde
This guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-methylbenzaldehyde (CAS No. 22062-53-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. This chemical is a combustible liquid that can cause serious eye damage and respiratory irritation.[1] Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Key Chemical Safety Data
The following table summarizes essential quantitative data for this compound.
| Property | Value |
| CAS Number | 22062-53-9[2][3] |
| Molecular Formula | C₈H₇FO[2][3] |
| Molecular Weight | 138.14 g/mol [2][3] |
| Form | Liquid[2] |
| Density | 1.1446 g/mL at 25 °C[2] |
| Flash Point | 76.7 °C (170.1 °F) - closed cup[2] |
| Storage Class | 10 - Combustible liquids[2] |
Disposal Workflow
The diagram below outlines the decision-making and operational workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides step-by-step guidance for the safe handling and disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate personal protective equipment.[2] This is the first and most critical step in ensuring your safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2] This compound is classified as causing serious eye damage.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type ABEK or similar) if working in a poorly ventilated area or if there is a risk of inhalation.[1][2]
-
Protective Clothing: Wear a lab coat to protect your skin.
Handling and Segregation of Waste
Properly segregate waste to ensure safe and compliant disposal. Never dispose of this chemical down the drain.[1]
-
Unused or Contaminated Liquid:
-
If you have unused or contaminated this compound, it must be disposed of as hazardous chemical waste.
-
Carefully transfer the liquid into a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Combustible," "Eye Irritant").
-
Keep the waste container tightly closed when not in use.[1]
-
-
Contaminated Solid Waste (e.g., absorbent materials, gloves, weighing paper):
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1]
-
Carefully scoop or sweep up the absorbed material and place it into a designated, sealable waste bag or container.
-
Label the container clearly as "Hazardous Waste" and list the chemical contaminant.
-
Storage of Waste
Store all waste containers in a designated, well-ventilated, and secure waste accumulation area away from heat, sparks, and open flames.[1] Ensure that the storage area is compliant with your institution's and local regulations for hazardous waste storage.
Final Disposal
The final disposal of this compound must be conducted through an approved and licensed waste disposal contractor.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Provide the EHS office with accurate information about the waste, including the chemical name and quantity.
-
Follow their specific instructions for labeling and preparing the waste containers for transport.
By adhering to these procedures, you ensure a safe laboratory environment and the responsible management of chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoro-2-methylbenzaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-2-methylbenzaldehyde, a common reagent in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Hazard Identification
This compound is a combustible liquid that can cause severe health effects.[1] Understanding its specific hazards is the first step in safe handling.
| Hazard Classification | Description | GHS Hazard Statement |
| Eye Damage | Causes serious eye damage.[1] | H318 |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335 |
| Acute Oral Toxicity | Harmful if swallowed.[2] | H302 |
| Physical Hazard | Combustible liquid.[1] | - |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2] | H412 |
Personal Protective Equipment (PPE) Plan
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table outlines the minimum PPE requirements.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes / Face | Safety Goggles & Face Shield | Chemical splash goggles are required.[3] A face shield should be worn over goggles when there is a risk of splashing.[4] |
| Skin | Chemical-Resistant Gloves & Lab Coat | Wear nitrile or neoprene gloves.[4][5] Always inspect gloves for integrity before use and replace them immediately if contaminated. A flame-resistant lab coat should be worn and kept buttoned.[4] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3] |
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out to contain any contamination.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[1][6]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7]
-
Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1]
-
Remove all potential ignition sources, as the substance is a combustible liquid.[1][7][8]
-
Have spill control materials (e.g., inert absorbent like sand or vermiculite) readily available.[3][6][7]
2. Handling:
-
Ground and bond containers when transferring the material to prevent static discharge.[7]
-
Avoid direct contact with skin and eyes, and prevent inhalation of any vapors.[8]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after finishing work.[1][6]
-
Decontaminate the work surface.
-
Properly doff and dispose of or decontaminate PPE.
Disposal Plan
1. Chemical Waste:
-
Spills: In case of a small spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite).[3][6] Scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal. Do not use combustible materials like sawdust.
-
Unused Chemical: Unused this compound must be disposed of as hazardous waste. Do not pour it down the drain.[7][8]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[3]
2. Contaminated PPE:
-
Gloves: Dispose of contaminated gloves as hazardous waste.
-
Lab Coat: If significant contamination occurs, the lab coat should be professionally laundered or disposed of as hazardous waste, according to institutional guidelines.
All waste must be disposed of through an approved hazardous waste management service, following all local and national regulations.[1][7]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemstock.ae [chemstock.ae]
- 7. fishersci.com [fishersci.com]
- 8. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
